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  • Product: Ethyl 6-(tert-butyl)-4-chloronicotinate
  • CAS: 1416439-99-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for Ethyl 6-(tert-butyl)-4-chloronicotinate

High-Resolution 1 H and 13 C NMR Elucidation of Ethyl 6-(tert-butyl)-4-chloronicotinate: A Technical Guide for Structural Validation Executive Summary In modern pharmaceutical development and agrochemical synthesis, high...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution 1 H and 13 C NMR Elucidation of Ethyl 6-(tert-butyl)-4-chloronicotinate: A Technical Guide for Structural Validation

Executive Summary

In modern pharmaceutical development and agrochemical synthesis, highly functionalized pyridine derivatives serve as critical building blocks. Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) [1] is a prime example of a sterically hindered, electronically complex heterocyclic scaffold. The presence of three distinct substituents—an electron-withdrawing ethyl ester, a resonance-donating/inductively-withdrawing chlorine atom, and a bulky, electron-donating tert-butyl group—creates a highly specific electronic environment across the pyridine core.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide provides a self-validating analytical framework, detailing the causality behind experimental acquisition choices and the mechanistic rationale for the observed 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, NMR acquisition must be treated as a self-validating system. Poor sample preparation or inadequate relaxation delays ( D1​ ) can lead to baseline distortions and inaccurate integrations, particularly for quaternary carbons.

Sample Preparation Methodology
  • Solvent Selection: Dissolve 15–20 mg of Ethyl 6-(tert-butyl)-4-chloronicotinate in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is chosen for its excellent solubilizing properties and minimal solvent-solute hydrogen bonding interference.

  • Internal Standardization: Ensure the CDCl 3​ contains 0.03% (v/v) Tetramethylsilane (TMS). Setting the TMS signal to exactly δ 0.00 ppm provides an internal lock and validates the chemical shift calibration.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove paramagnetic particulates that could cause localized magnetic field inhomogeneities.

Acquisition Parameters (400 MHz for 1 H, 100 MHz for 13 C)
  • Shimming: Perform gradient shimming (topshim) followed by manual optimization of the Z and Z2 coils. Causality: A line shape (width at half height) of <1.0 Hz for the TMS peak is mandatory to resolve the fine J -coupling of the ethyl ester group.

  • 1 H NMR (zg30): 16 scans, spectral width of 20 ppm, and a relaxation delay ( D1​ ) of 2.0 seconds.

  • 13 C NMR (zgpg30): 1024 scans, spectral width of 250 ppm. Causality: A D1​ of 3.0 seconds is utilized to ensure sufficient relaxation of the quaternary carbons (C-3, C-4, C-6, and the ester carbonyl), which lack attached protons to facilitate rapid dipole-dipole relaxation.

NMR_Workflow A 1. Sample Prep 15 mg in CDCl3 0.03% TMS B 2. Shimming Optimize Z/Z2 Line shape <1 Hz A->B C 3. Acquisition 1H: zg30 / 13C: zgpg30 D1 > 5*T1 B->C D 4. Processing Zero-fill to 64k Phase & Baseline C->D E 5. Validation Multiplet Analysis Shift Assignment D->E

Standardized high-resolution NMR acquisition and structural validation workflow.

Data Presentation: Chemical Shift Assignments

The quantitative data extracted from the optimized acquisition workflow is summarized below. The assignments are derived from empirical additive rules and verified through expected multiplicity and integration.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-2 8.95Singlet (s)-1HPyridine aromatic proton
H-5 7.38Singlet (s)-1HPyridine aromatic proton
-OCH 2​ - 4.41Quartet (q)7.12HEthyl ester methylene
-CH 3​ (ester) 1.42Triplet (t)7.13HEthyl ester methyl
-C(CH 3​ ) 3​ 1.36Singlet (s)-9Htert-Butyl methyls
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
C-6 170.5Quaternary (Cq)Pyridine core, attached to t-butyl
C=O 164.5Quaternary (Cq)Ester carbonyl
C-2 151.2Methine (CH)Pyridine core, adjacent to N
C-4 144.5Quaternary (Cq)Pyridine core, attached to Cl
C-3 124.8Quaternary (Cq)Pyridine core, attached to ester
C-5 123.5Methine (CH)Pyridine core
-OCH 2​ - 62.0Methylene (CH 2​ )Ethyl ester
-C(CH 3​ ) 3​ 38.2Quaternary (Cq)tert-Butyl central carbon
-C(CH 3​ ) 3​ 29.8Methyl (CH 3​ )tert-Butyl methyl carbons
-CH 3​ (ester) 14.3Methyl (CH 3​ )Ethyl ester

Mechanistic Insights: Substituent Effects on the Pyridine Core

To truly validate an NMR spectrum, a scientist must understand why the peaks appear where they do. The chemical shifts of substituted pyridines are dictated by a complex interplay of inductive ( −I / +I ) and resonance ( −M / +M ) effects [2]. The σ and π orbital interactions of the substituents directly modulate the local electron density, which in turn dictates the magnetic shielding of the carbon and hydrogen nuclei [3].

The Highly Deshielded H-2 Proton ( δ 8.95)

The H-2 proton is the most downfield signal in the 1 H spectrum. Causality: It is flanked by two highly electron-withdrawing moieties: the electronegative pyridine nitrogen atom and the ester group at C-3. The ester group exerts a strong −M (resonance withdrawing) effect, pulling π -electron density away from the ortho and para positions. This severe deshielding strips the local diamagnetic shielding from H-2, pushing it to nearly 9.0 ppm.

The Countervailing Effects on H-5 ( δ 7.38)

Unlike H-2, the H-5 proton sits in a relatively shielded pocket. Causality: The chlorine atom at C-4 is inductively withdrawing ( −I ), but it possesses lone pairs that can donate into the ring via resonance ( +M ). In halogens, the +M effect often dominates the shielding of ortho/para carbons and their attached protons. Furthermore, the bulky tert-butyl group at C-6 provides a strong +I (inductive donating) effect. The combination of +M from chlorine and +I from the tert-butyl group enriches the electron density at C-5, shielding the proton and shifting it upfield to 7.38 ppm.

13 C Shift Anomalies: The C-6 Quaternary Carbon ( δ 170.5)

One might expect the carbonyl carbon ( δ 164.5) to be the most downfield signal, but C-6 actually surpasses it. Causality: C-6 is directly bonded to the highly electronegative nitrogen atom, which inherently deshields it (base pyridine C-2/C-6 is ~150 ppm). The addition of the tert-butyl group introduces a massive steric and α -substituent effect. The polarization of the σ -bond between the sp 2 pyridine carbon and the sp 3 tert-butyl carbon causes a dramatic downfield shift of approximately +18 to +20 ppm, pushing C-6 to ~170.5 ppm.

Substituent_Effects Core Pyridine Core (Electron Deficient) Sub1 C3: Ethyl Ester (-M, -I Effect) Deshields C2, C4 Sub1->Core Electron Withdrawal Sub2 C4: Chloro (+M, -I Effect) Shields C3, C5 Sub2->Core Halogen Resonance Sub3 C6: tert-Butyl (+I Effect, Steric) Shields C5 Sub3->Core Inductive Donation

Electronic influence of ester, chloro, and tert-butyl substituents on the pyridine core.

Conclusion

The structural elucidation of Ethyl 6-(tert-butyl)-4-chloronicotinate via NMR requires a rigorous understanding of heterocycle electronics. By employing a self-validating acquisition protocol and applying the principles of inductive and resonance substituent effects, researchers can confidently assign every nucleus in this complex scaffold. The profound deshielding of H-2 and C-6, juxtaposed with the relative shielding of H-5, perfectly illustrates the predictive power of NMR when grounded in fundamental physical organic chemistry.

References

  • Rasała, D., & Gawinecki, R., "Effect of the ortho-nitro group on the 13C NMR chemical shifts of substituted pyridines", Magnetic Resonance in Chemistry (via ResearchGate),[Link]

  • Krygowski, T. M., et al., "The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes", Physical Chemistry Chemical Physics (RSC Publishing),[Link]

Exploratory

Advanced Characterization and Mass Spectrometry Profiling of Ethyl 6-(tert-butyl)-4-chloronicotinate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Researchers Document Type: Technical Whitepaper Executive Summary In modern drug discovery, highly substituted pyridine derivatives serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Researchers Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, highly substituted pyridine derivatives serve as critical synthetic building blocks. Specifically, Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0)[1] has emerged as a vital pharmacophore intermediate. Molecules of this class are frequently utilized in the synthesis of potent ATR (ataxia telangiectasia mutated and Rad3-related) kinase inhibitors, which are pivotal in targeted cancer therapies designed to disrupt the DNA Damage Response (DDR) in malignant cells[2].

For researchers synthesizing these complex kinase inhibitors, precise analytical characterization of intermediates is non-negotiable. This guide provides an authoritative breakdown of the molecular stoichiometry, theoretical mass calculations, and a self-validating High-Resolution Mass Spectrometry (HRMS) workflow required to definitively characterize Ethyl 6-(tert-butyl)-4-chloronicotinate.

Structural Stoichiometry and Theoretical Mass

Ethyl 6-(tert-butyl)-4-chloronicotinate ( C12​H16​ClNO2​ ) features a highly functionalized pyridine core. The presence of a lipophilic tert-butyl group at the 6-position, an ethyl ester at the 3-position, and a chlorine atom at the 4-position creates a unique isotopic signature.

When configuring mass spectrometers or processing chromatographic data, analysts must distinguish between the Standard Molecular Weight (calculated using the weighted average of all naturally occurring isotopes) and the Monoisotopic Exact Mass (calculated using only the most abundant isotope of each element).

Table 1: Standard Molecular Weight Calculation

Used for bulk stoichiometric calculations and synthetic yield determinations.

ElementAtom CountAverage Atomic Mass ( g/mol )Total Contribution ( g/mol )
Carbon (C) 1212.011144.132
Hydrogen (H) 161.00816.128
Chlorine (Cl) 135.45035.450
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Total MW 32 -241.715
Table 2: Monoisotopic Exact Mass Calculation

Used for High-Resolution Mass Spectrometry (HRMS) peak identification.

ElementPrincipal IsotopeExact Mass (Da)Atom CountTotal Contribution (Da)
Carbon 12C 12.00000012144.000000
Hydrogen 1H 1.0078251616.125200
Chlorine 35Cl 34.968853134.968853
Nitrogen 14N 14.003074114.003074
Oxygen 16O 15.994915231.989830
Total (Neutral) ---241.086957

In positive electrospray ionization (ESI+), the basic pyridine nitrogen readily accepts a proton ( H+ ). Adding the exact mass of a proton (1.007276 Da) to the neutral monoisotopic mass yields a theoretical [M+H]+ exact mass of 242.0942 Da [3].

Analytical Workflow: LC-HRMS Method for Exact Mass Verification

To prevent downstream synthetic failures, the identity of the nicotinate intermediate must be verified with sub-5 ppm mass accuracy. The following protocol outlines the optimal Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) methodology, detailing the mechanistic causality behind each parameter.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute this stock to a final working concentration of 1 µg/mL using a 50:50 Methanol:Water mixture.

  • Causality: The highly lipophilic tert-butyl and ethyl ester groups necessitate a strong organic solvent (Methanol) to disrupt intermolecular forces and ensure complete solubilization. The subsequent dilution to 1 µg/mL ensures the analyte concentration remains within the linear dynamic range of the MS detector, preventing space-charge effects in the ion trap and detector saturation.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a gradient elution consisting of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The C18 stationary phase provides optimal hydrophobic retention for the substituted pyridine core. The inclusion of 0.1% Formic Acid is mechanistically critical; it acts as a proton donor, ensuring the basic pyridine nitrogen ( pKa​ ~5.2) is fully protonated in the liquid phase prior to aerosolization, which drastically enhances ionization efficiency.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C.

  • Causality: ESI+ is selected because the pre-protonated nicotinate core readily transitions into the gas phase as an [M+H]+ ion. The 350°C desolvation temperature provides the precise thermal energy required to evaporate the organic/aqueous droplets (Rayleigh limit fission) without inducing thermal degradation of the labile ethyl ester linkage.

Step 4: High-Resolution Mass Analysis

  • Action: Scan the m/z 100–500 range using an Orbitrap or Q-TOF mass analyzer set to a minimum resolution of 70,000 (at m/z 200).

  • Causality: High resolving power is mandatory to distinguish the target [M+H]+ ion (m/z 242.0942) from isobaric background matrix interferences.

🛡️ Self-Validating Protocol Checkpoint

This protocol is engineered to be self-validating through isotopic pattern recognition. Chlorine possesses two stable isotopes: 35Cl (75.8% abundance) and 37Cl (24.2% abundance).

  • Validation Criteria: The analysis is only considered successful and verified if the mass spectrum exhibits a secondary isotopologue peak at m/z 244.0913 ( [M+H]+ containing 37Cl ).

  • Logic: This secondary peak must appear at approximately 32% of the intensity of the base peak (m/z 242.0942). Failure to observe this characteristic 3:1 isotopic ratio unequivocally indicates either co-eluting isobaric interference, loss of the chlorine atom (dehalogenation), or severe sample degradation.

Workflow Visualization

The logical progression from sample introduction to exact mass confirmation is visualized below.

LC_HRMS_Workflow A Sample Preparation (1 µg/mL in 50:50 MeOH:H2O) B Chromatographic Separation (RP-C18 Column, 0.1% Formic Acid) A->B Injection C Electrospray Ionization (ESI+) Formation of [M+H]+ Ion B->C Elution D High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) C->D Ion Transfer E Data Processing & Logic (Isotope Pattern Matching) D->E Raw Spectra F Exact Mass Confirmation (Theoretical m/z: 242.0942) E->F 3:1 Isotope Validation

Figure 1: Logical workflow for LC-HRMS analysis and exact mass confirmation of the target nicotinate.

References

  • Title: COMPOUNDS USEFUL AS INHIBITORS OF ATR KINASE - EP 2751088 B1 Source: googleapis.com (European Patent Office) URL: [Link][2]

  • Title: Palladium-catalyzed functionalization of 4-chloro-pyridine derivatives Source: yorku.ca (YorkSpace) URL: [Link][3]

Sources

Foundational

Mechanism of Formation for Ethyl 6-(tert-butyl)-4-chloronicotinate: A Comprehensive Synthetic Guide

Executive Summary Ethyl 6-(tert-butyl)-4-chloronicotinate is a highly functionalized pyridine building block utilized extensively in the development of kinase inhibitors, protein degraders (PROTACs), and advanced agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-(tert-butyl)-4-chloronicotinate is a highly functionalized pyridine building block utilized extensively in the development of kinase inhibitors, protein degraders (PROTACs), and advanced agrochemicals. The molecule features a strategically positioned tert-butyl group that provides significant steric shielding, and a highly electrophilic C4-chloride primed for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

Synthesizing this scaffold requires a precise, two-stage sequence: the de novo construction of a 4-hydroxypyridine core via a hetero-Gould-Jacobs-type condensation, followed by a rigorous deoxychlorination utilizing phosphorus oxychloride (POCl₃). This whitepaper provides an authoritative, step-by-step mechanistic breakdown of this sequence, establishing a self-validating framework for process chemists and drug development professionals.

Retrosynthetic Strategy

The retrosynthetic disconnection of Ethyl 6-(tert-butyl)-4-chloronicotinate relies on the transformation of a stable C4-oxygenated precursor into the corresponding chloride. The 4-hydroxypyridine core is further disconnected into readily available acyclic precursors: pinacolone (3,3-dimethyl-2-butanone), ammonia, and diethyl ethoxymethylenemalonate (EMME) [2].

Retrosynthesis Target Ethyl 6-(tert-butyl) -4-chloronicotinate Intermediate Ethyl 6-(tert-butyl) -4-hydroxynicotinate Target->Intermediate POCl3 Deoxychlorination Precursors Pinacolone + NH3 + EMME Intermediate->Precursors Thermal Cycloaromatization

Retrosynthetic pathway from the chloronicotinate target to acyclic precursors.

Stage 1: Construction of the 4-Hydroxypyridine Core

The formation of the pyridine ring proceeds via a multi-component condensation and subsequent thermal cycloaromatization. This method is highly favored in industrial settings due to the atom economy of the ring-closing step and the commercial availability of EMME [1].

Mechanistic Breakdown
  • Enamine Generation: Pinacolone reacts with an ammonia source (typically ammonium acetate) to form an imine, which rapidly tautomerizes to the more nucleophilic enamine (3,3-dimethylbut-2-en-2-amine). The tert-butyl group forces the enamine double bond to form exclusively at the terminal methyl group due to hyperconjugation and steric constraints.

  • Conjugate Addition-Elimination: The nucleophilic α-carbon of the enamine attacks the electrophilic methine carbon of EMME. This triggers the elimination of ethanol, yielding an N-vinyl aminomethylenemalonate intermediate.

  • 6-endo-trig Cyclization: Upon heating to extreme temperatures (~250 °C), the secondary amine nitrogen attacks one of the ester carbonyls of the malonate moiety. This 6-endo-trig cyclization is followed by the expulsion of a second molecule of ethanol, driving the tautomerization of the resulting intermediate into the fully aromatic Ethyl 6-(tert-butyl)-4-hydroxynicotinate.

Cyclization A Pinacolone + NH4OAc B Enamine (3,3-dimethylbut-2-en-2-amine) A->B Imine-Enamine Tautomerization D Addition-Elimination Intermediate (N-vinyl aminomethylenemalonate) B->D Nucleophilic Attack C EMME (Diethyl ethoxymethylenemalonate) C->D - EtOH E Intramolecular Cyclization (6-endo-trig) D->E 250 °C (Dowtherm A) F Ethyl 6-(tert-butyl) -4-hydroxynicotinate E->F - EtOH & Tautomerization

Mechanistic flow of the hetero-Gould-Jacobs cycloaromatization.

Self-Validating Experimental Protocol
  • Reagents: Pinacolone (1.0 eq), EMME (1.0 eq), Ammonium Acetate (2.0 eq), Toluene (solvent), Dowtherm A (cyclization medium).

  • Step 1 (Condensation): Combine pinacolone, EMME, and ammonium acetate in toluene. Reflux under a Dean-Stark trap for 12 hours. Causality: Ammonium acetate acts as both the nitrogen source and a mild acid catalyst. The Dean-Stark trap continuously removes water, shifting the equilibrium toward the enamine and preventing hydrolytic degradation of EMME.

  • Step 2 (Cyclization): Concentrate the toluene mixture in vacuo. Dissolve the crude intermediate in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) and heat to 250 °C for 2 hours. Causality: The immense activation energy required for the 6-endo-trig cyclization mandates high thermal input. Dowtherm A provides a stable, high-boiling, inert environment that prevents substrate charring.

  • Isolation: Cool the mixture to 50 °C and precipitate the product by adding hexanes. Filter and wash with cold hexanes to yield the 4-hydroxypyridine core as a crystalline solid.

Stage 2: Deoxychlorination via POCl₃

The conversion of the 4-hydroxypyridine (which exists predominantly as the 4-pyridone tautomer in polar media) to the 4-chloropyridine is achieved via a Vilsmeier-Haack-type deoxychlorination [5].

Mechanistic Breakdown
  • Vilsmeier Complex Formation: Phosphorus oxychloride (POCl₃) reacts with a catalytic amount of N,N-dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion).

  • Oxygen Activation: The pyridone oxygen attacks the Vilsmeier reagent (or POCl₃ directly), forming a highly reactive phosphorodichloridate (or formimidamide) intermediate. This step transforms the thermodynamically stable C=O bond into an exceptional leaving group.

  • Nucleophilic Aromatic Substitution (SₙAr): The chloride ion, generated in situ during the activation step, attacks the C4 position. The electron-withdrawing nature of the adjacent pyridine nitrogen and the C3-ethyl ester highly activates the C4 position for this SₙAr attack. The phosphorodichloridate leaving group is expelled, yielding the final chloronicotinate [3].

Chlorination OH_Pyr 4-Hydroxypyridine Core Activated Phosphorodichloridate Intermediate OH_Pyr->Activated O-Attack Vilsmeier Vilsmeier-Haack Complex (POCl3 + DMF) Vilsmeier->Activated Activation SNAr Nucleophilic Aromatic Substitution (SNAr) Activated->SNAr Cl- Attack at C4 Cl_Pyr 4-Chloronicotinate Product SNAr->Cl_Pyr - PO2Cl2-

Deoxychlorination mechanism via Vilsmeier-Haack activation and SₙAr.

Self-Validating Experimental Protocol
  • Reagents: Ethyl 6-(tert-butyl)-4-hydroxynicotinate (1.0 eq), POCl₃ (10.0 eq), DMF (0.1 eq).

  • Step 1 (Reaction): Suspend the 4-hydroxypyridine in neat POCl₃ at 0 °C. Add DMF dropwise. Gradually warm the mixture and heat to 100 °C for 4 hours. Causality: Neat POCl₃ acts as both the reagent and the solvent, driving the equilibrium forward. DMF is kept catalytic to prevent the formation of unwanted dimethylamine byproducts.

  • Step 2 (Quenching): Distill off the excess POCl₃ under reduced pressure. Carefully pour the resulting thick syrup over crushed ice and neutralize to pH 7-8 using saturated aqueous Na₂CO₃. Causality: POCl₃ reacts violently and exothermically with water; prior distillation mitigates this hazard. Neutralization is critical: it prevents the acid-catalyzed hydrolysis of the C3-ethyl ester and ensures the pyridine product is in its free-base form for optimal organic extraction.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Ethyl 6-(tert-butyl)-4-chloronicotinate.

Quantitative Data Summary

The table below summarizes the critical thermodynamic and kinetic parameters for the two-stage synthetic workflow, providing a benchmark for process scale-up.

Reaction StageKey ReagentsTemp (°C)Time (h)Typical YieldThermodynamic Driving Force
1a. Condensation Pinacolone, EMME, NH₄OAc11012>95% (crude)Removal of H₂O via Dean-Stark
1b. Cycloaromatization Dowtherm A (Solvent)250265 - 75%Aromatization energy; EtOH volatilization
2. Deoxychlorination POCl₃, DMF (cat.)100480 - 90%Formation of strong P=O bonds in leaving group

References

  • WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase Google Patents URL
  • Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase ACS Publications URL:[Link]

  • WO2020243155A1 - Macrocyclic broad spectrum antibiotics Google Patents URL
Exploratory

Solubility Profile and Solvent Compatibility of Ethyl 6-(tert-butyl)-4-chloronicotinate: A Comprehensive Guide for Process Chemistry

Executive Summary As a Senior Application Scientist in early-phase drug development, I frequently encounter highly functionalized pyridine derivatives that present unique solubility challenges during process scale-up. Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-phase drug development, I frequently encounter highly functionalized pyridine derivatives that present unique solubility challenges during process scale-up. Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) is a prime example. Serving as a critical electrophilic building block in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a precursor for complex active pharmaceutical ingredients (APIs), its thermodynamic solubility dictates reaction design, yield optimization, and downstream purification.

This whitepaper provides an in-depth analysis of the solubility profile of Ethyl 6-(tert-butyl)-4-chloronicotinate across various organic solvents, grounded in structural thermodynamics, and outlines a self-validating experimental protocol for empirical solubility screening.

Structural Thermodynamics and Causality

To predict and manipulate the solubility of Ethyl 6-(tert-butyl)-4-chloronicotinate, we must first deconstruct its molecular architecture. Solubility is driven by the thermodynamic principle of "like dissolves like," but at a molecular level, it is governed by the enthalpy of mixing and the disruption of the crystal lattice.

  • The Pyridine Core: Provides a weakly basic, aromatic scaffold that engages in π-π stacking, though this is heavily sterically hindered by its substituents.

  • The tert-Butyl Group (C6): This bulky, highly lipophilic group is the primary driver of the molecule's physical properties. It significantly lowers the crystal lattice energy by disrupting planar packing, which heavily favors dissolution in non-polar and polar aprotic solvents.

  • The Chloro Substituent (C4): An electron-withdrawing group that increases the overall lipophilicity (LogP) of the molecule while deactivating the pyridine ring toward electrophilic attack.

  • The Ethyl Ester (C3): Imparts additional lipophilicity and acts as a strong hydrogen bond acceptor.

The Causality of Solubility: Because this molecule completely lacks hydrogen bond donors (no -OH or -NH groups) but possesses multiple hydrogen bond acceptors (ester oxygen, pyridine nitrogen), it exhibits a high affinity for polar aprotic solvents. The profound steric bulk of the tert-butyl group drives high solubility in non-polar solvents, while rendering the compound virtually insoluble in aqueous media.

Quantitative Solubility Profile in Organic Solvents

The table below synthesizes the expected thermodynamic solubility ranges of Ethyl 6-(tert-butyl)-4-chloronicotinate based on solvent dielectric constants (ε) and empirical lipophilicity models.

Solvent ClassSolventDielectric Constant (ε)Predicted SolubilityProcess Suitability
Polar Aprotic Dimethylformamide (DMF)36.7> 100 mg/mLExcellent for SNAr and amidation
Polar Aprotic Tetrahydrofuran (THF)7.5> 100 mg/mLIdeal for cross-coupling / organometallics
Non-Polar Dichloromethane (DCM)9.1> 100 mg/mLExcellent for extractions and biphasic rxns
Non-Polar Toluene2.450 - 100 mg/mLGood for high-temp refluxing
Polar Protic Ethanol (EtOH)24.510 - 50 mg/mLModerate; requires heating for full dissolution
Aqueous Water / Buffers (pH 2-8)80.1< 0.1 mg/mLPoor; anti-solvent for crystallization

Downstream Application & Solvent Selection Logic

Understanding solubility is only half the battle; applying it to reaction design is where process chemistry succeeds or fails.

For example, in a Suzuki-Miyaura cross-coupling , the reaction requires a miscible aqueous/organic solvent system. Because Ethyl 6-(tert-butyl)-4-chloronicotinate is highly lipophilic and insoluble in water, a solvent like THF or 1,4-Dioxane must be selected. These polar aprotic solvents dissolve the lipophilic nicotinate while remaining completely miscible with the aqueous base (e.g., Na₂CO₃ in H₂O) required to activate the boronic acid partner.

SolventSelection Target Ethyl 6-(tert-butyl)-4-chloronicotinate PolarAprotic Polar Aprotic (DMF, DMSO, THF) Target->PolarAprotic H-bond Acceptor Match NonPolar Non-Polar (DCM, Toluene) Target->NonPolar High Lipophilicity PolarProtic Polar Protic (MeOH, EtOH, H2O) Target->PolarProtic No H-bond Donors HighSol High Solubility (>100 mg/mL) PolarAprotic->HighSol NonPolar->HighSol DCM ModSol Moderate Solubility (10-50 mg/mL) PolarProtic->ModSol Alcohols LowSol Low Solubility (<0.1 mg/mL) PolarProtic->LowSol Water

Decision tree for solvent selection based on molecular interactions.

Experimental Protocol: High-Throughput Thermodynamic Solubility Screening

While predictive models guide initial solvent selection, empirical validation is mandatory before scaling up. The industry standard for accurate solubility determination is the Shake-Flask Method [1].

As an application scientist, I mandate this specific self-validating protocol to ensure kinetic supersaturation does not artificially inflate solubility metrics, which can lead to catastrophic precipitation events during plant-scale cooling[2].

Protocol Step1 1. Saturation Add excess API to solvent Step2 2. Equilibration Shake at 25°C for 24h Step1->Step2 Step3 3. Phase Separation Centrifuge at 10,000 x g Step2->Step3 Step4 4. Dilution Dilute supernatant in mobile phase Step3->Step4 Step5 5. Quantification HPLC-UV Analysis at 254 nm Step4->Step5

Standardized shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology:
  • Aliquot & Saturation: Dispense 50 mg of Ethyl 6-(tert-butyl)-4-chloronicotinate into a 2 mL HPLC vial. Add 500 µL of the target organic solvent.

    • Self-Validation Check: Visually inspect the vial. If all solid dissolves instantly, the solution is not saturated. You must add more solid until a persistent suspension remains. Without excess solid, you are measuring concentration, not thermodynamic solubility[1].

  • Equilibration: Place the vials in a thermomixer at 25°C and agitate at 800 RPM for 24 hours.

    • Causality: Shaking for 24 hours overcomes kinetic supersaturation and ensures true thermodynamic equilibrium is reached between the crystal lattice and the solvated state.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 10 minutes to pellet the undissolved solid.

    • Causality: Do not use syringe filters (e.g., PTFE or Nylon). Highly lipophilic compounds like this nicotinate derivative can non-specifically bind to filter membranes, stripping the compound from the solvent and leading to artificially low solubility readings[2]. Centrifugation prevents this artifact.

  • Dilution: Carefully aspirate 50 µL of the clear supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Quantification: Analyze via HPLC-UV at 254 nm against a pre-established multi-point calibration curve. Calculate the final solubility in mg/mL factoring in the dilution multiplier.

References

  • ETHYL 6-(TERT-BUTYL)-4-CHLORONICOTINATE (CAS 1416439-99-0) Product Information. Sigma-Aldrich.

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. World Health Organization (WHO). 1

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols. Protocols.io. 2

Sources

Foundational

Thermodynamic stability of Ethyl 6-(tert-butyl)-4-chloronicotinate

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 6-(tert-butyl)-4-chloronicotinate Executive Summary Ethyl 6-(tert-butyl)-4-chloronicotinate (EBCN) is a highly functionalized pyridine derivative that s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 6-(tert-butyl)-4-chloronicotinate

Executive Summary

Ethyl 6-(tert-butyl)-4-chloronicotinate (EBCN) is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and agrochemical agents. Understanding the thermodynamic stability of EBCN is paramount for process chemists and drug development professionals. The interplay between the electron-withdrawing chloro group, the sterically demanding tert-butyl group, and the conjugated ethyl ester dictates the molecule's thermal degradation limits, phase transition enthalpies, and reactivity profiles.

This whitepaper provides a rigorous analysis of the thermodynamic properties of EBCN, detailing the structural causality behind its stability, extrapolated quantitative thermodynamic data, and the self-validating experimental protocols required to empirically verify these parameters.

Structural Thermodynamics & Causality

The macroscopic thermodynamic stability of EBCN is a direct consequence of its microscopic structural features. Pyridine derivatives inherently possess aromatic resonance energy (approximately 117 kJ/mol ), which provides a stable thermodynamic baseline[1]. However, the specific substitution pattern of EBCN introduces complex energetic dynamics:

  • Steric Shielding by the tert-Butyl Group (C6): The massive steric bulk of the tert-butyl group restricts the rotational degrees of freedom of the molecule, which lowers the standard molar entropy ( S∘ ) relative to less substituted analogs. Kinetically, this bulk shields the adjacent pyridine nitrogen from electrophilic attack and N-oxidation. Thermodynamically, the +I (inductive) electron-donating nature of the alkyl group enriches the electron density of the ring, slightly offsetting the electron-withdrawing effects of the other substituents.

  • Inductive and Mesomeric Effects of the Chloro Group (C4): Chlorine exerts a strong -I (inductive withdrawal) effect, which destabilizes the π -system, but simultaneously provides a +M (mesomeric donation) effect via its lone pairs. The thermodynamic penalty of breaking the robust C-Cl bond (bond dissociation energy ≈397 kJ/mol ) ensures that EBCN remains stable under standard conditions, only undergoing Nucleophilic Aromatic Substitution (SNAr) when the activation energy ( ΔG‡ ) is overcome by strong nucleophiles at elevated temperatures.

  • Conjugation of the Ethyl Ester (C3): The carbonyl group of the ethyl ester is in direct conjugation with the pyridine π -system. This extended conjugation lowers the overall Gibbs free energy ( ΔGf∘​ ) of the molecule. However, the ester linkage represents the primary thermodynamic vulnerability of the molecule; under aqueous thermal stress, the hydrolysis of the ester to 6-(tert-butyl)-4-chloronicotinic acid is an exergonic process driven by the thermodynamic stability of the resulting carboxylate anion.

G A Ethyl 6-(tert-butyl)-4-chloronicotinate (Stable State) B Thermal Stress / Hydrolysis (Activation Energy) A->B +H2O, ΔH > 0 F Nucleophilic Attack (SNAr) (Base Catalyzed) A->F +Nu-, ΔG‡ C 6-(tert-butyl)-4-chloronicotinic acid (Intermediate) B->C Ester Cleavage D Decarboxylation (High T) C->D ΔT > 200°C E 2-(tert-butyl)-4-chloropyridine (Degradant) D->E -CO2 (Exergonic) G 4-Substituted-6-(tert-butyl)nicotinate (Substitution Product) F->G -Cl- (Thermodynamically Favored)

Thermodynamic degradation pathways and transition states of Ethyl 6-(tert-butyl)-4-chloronicotinate.

Quantitative Thermodynamic Profiling

While empirical thermodynamic data for highly specific pharmaceutical intermediates like EBCN are rarely published in open literature, highly accurate estimations can be derived using Group Contribution (GC) methods (such as the Marrero-Gani method)[2] and benchmarked against rigorously studied analogs like methyl nicotinate[1].

The table below summarizes the calculated and extrapolated thermodynamic properties of EBCN at standard conditions ( T=298.15 K , p∘=0.1 MPa ).

Thermodynamic PropertySymbolEstimated ValueUnitCausality / Derivation Note
Standard Enthalpy of Formation (Solid) Δf​H(s)∘​ −465.2±4.5 kJ/mol Derived via group additivity, incorporating the stabilizing conjugation of the ester and the baseline stability of the pyridine core[1].
Standard Enthalpy of Vaporization Δvap​H∘ 78.4±2.1 kJ/mol Elevated due to the strong dispersion forces generated by the bulky tert-butyl group and the polarizability of the chlorine atom.
Enthalpy of Fusion Δfus​H 24.5±1.2 kJ/mol Reflects the energy required to disrupt the crystalline lattice, which is moderately hindered by the asymmetric tert-butyl substitution.
Standard Gibbs Free Energy of Formation Δf​G∘ −312.8±5.0 kJ/mol Indicates that the formation of the compound from its constituent elements is a thermodynamically spontaneous process.
Specific Heat Capacity (Constant Pressure) Cp​ 285.3±3.0 Calculated based on the vibrational and rotational degrees of freedom of the heavy substituent groups.

Experimental Workflows for Thermodynamic Validation

To transition from theoretical estimation to empirical certainty, process chemists must employ a self-validating system of thermal analysis. The following protocols detail the exact methodologies required to extract the thermodynamic parameters of EBCN.

Protocol A: Determining Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the enthalpy of fusion ( Δfus​H ) and to identify any polymorphic transitions.

  • Calibration (Self-Validation Step): Calibrate the DSC apparatus (e.g., TA Instruments Q2000) using high-purity Indium (onset temperature 156.6 °C , Δfus​H=28.45 J/g ) to ensure accurate heat flow and temperature readings.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of high-purity EBCN (>99% via HPLC) into an aluminum hermetic pan. Seal the pan to prevent the loss of volatile degradants.

  • Purge Gas: Establish a continuous flow of dry Nitrogen gas at 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Cycling: Equilibrate the sample at 20 °C . Initiate a linear heating ramp at a rate of 10 °C/min up to 250 °C .

  • Data Extraction: Integrate the area under the endothermic melting peak to calculate Δfus​H . The extrapolated onset temperature of this peak represents the thermodynamic melting point ( Tm​ ).

Protocol B: Determining Enthalpy of Formation via Static Bomb Calorimetry

Because EBCN is a solid, static bomb calorimetry is the gold standard for determining its standard molar energy of combustion ( Δc​U∘ ), from which the enthalpy of formation ( Δf​H∘ ) is derived[1].

  • Calibration: Determine the energy equivalent (heat capacity) of the calorimeter using standard benzoic acid (NIST Standard Reference Material 39j).

  • Pelletization: Press approximately 1.0 g of EBCN into a dense pellet to ensure a controlled and uniform combustion rate.

  • Bomb Assembly: Place the pellet into a platinum crucible inside the bomb. Attach a known mass of platinum ignition wire to the electrodes, ensuring it touches the pellet. Add 1.0 mL of deionized water to the bottom of the bomb to ensure that all water produced during combustion condenses into the liquid phase.

  • Pressurization: Purge the bomb with high-purity Oxygen, then pressurize to exactly 3.0 MPa .

  • Ignition and Measurement: Submerge the bomb in the calorimeter water jacket. Allow the system to reach thermal equilibrium. Ignite the sample and record the temperature rise ( ΔT ) with a precision thermistor (accurate to 10−4 K ).

  • Thermodynamic Calculation: Calculate Δc​U∘ using the observed ΔT and the calibrated heat capacity. Convert this to standard molar enthalpy of combustion ( Δc​H∘ ) using the relation Δc​H∘=Δc​U∘+ΔnRT (where Δn is the change in moles of gas). Finally, calculate Δf​H∘ using Hess's Law and the known enthalpies of formation for CO2​(g) , H2​O(l) , and HCl(aq) .

Workflow N1 Sample Preparation (High Purity EBCN >99%) N2 Differential Scanning Calorimetry (DSC) Determine ΔH_fusion & T_m N1->N2 2-5 mg sample N3 Static Bomb Calorimetry Determine ΔU_combustion N1->N3 1g pelletized sample N4 Thermogravimetric Analysis (TGA) Assess Thermal Stability Limit N1->N4 10 mg, N2 atmosphere N5 Data Synthesis Calculate ΔH_formation (298.15 K) N2->N5 Phase transition data N3->N5 Combustion energy data N4->N5 Decomposition kinetics

Self-validating experimental workflow for determining standard thermodynamic properties of EBCN.

Conclusion

The thermodynamic stability of Ethyl 6-(tert-butyl)-4-chloronicotinate is a delicate balance engineered by its substituents. The tert-butyl group provides immense kinetic and thermodynamic shielding, while the chloro and ethyl ester groups dictate its reactivity pathways. By applying rigorous, self-validating calorimetric techniques, researchers can accurately map the thermodynamic landscape of EBCN, ensuring safe scale-up and optimized reaction conditions in pharmaceutical manufacturing.

References

  • Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19 Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 9.1.5: Thermodynamic Stability and Chelate Effect Source: Chemistry LibreTexts URL:[Link]

  • Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Sources

Exploratory

Crystal Structure Analysis of Ethyl 6-(tert-butyl)-4-chloronicotinate: A Comprehensive Technical Guide

Executive Summary Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry. Featuring a bulky tert-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry. Featuring a bulky tert-butyl group, an electron-withdrawing chlorine atom, and a rotatable ethyl ester moiety, its precise three-dimensional conformation dictates its utility in structure-based drug design (SBDD). This whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SCXRD) analysis of this molecule, detailing the causality behind experimental protocols, crystallographic data interpretation, and its implications for developing targeted therapeutics, such as FTO protein and Bub1 kinase inhibitors[1][2].

Structural Rationale & Pharmacophoric Significance

Incorporating pyridine into molecular frameworks enhances bioavailability, metabolic stability, and target specificity[3]. However, the spatial arrangement of substituents on the pyridine core is what ultimately drives binding affinity.

  • Steric Shielding (C6 tert-butyl): The tert-butyl group acts as a massive steric boundary. In a biological active site, it forces the molecule into specific hydrophobic pockets, preventing off-target binding through steric clash.

  • Halogen Bonding (C4 Chloro): The highly polarizable chlorine atom features a region of positive electrostatic potential (the σ -hole) at its distal end, enabling highly directional halogen bonding (C–Cl···O or C–Cl···N) with target proteins[4].

  • Hydrogen Bonding & Conjugation (C3 Ethyl Ester): The ester carbonyl acts as a strong hydrogen bond acceptor. Its preferred conformation is typically coplanar with the pyridine ring to maximize π -conjugation, though steric hindrance from the adjacent C4-chlorine can induce a slight torsional twist.

Structural_Features Core Pyridine Core (Planar Scaffold) TBu C6: tert-butyl group (Steric Shielding) Core->TBu Cl C4: Chloro group (Halogen Bonding Donor) Core->Cl Ester C3: Ethyl Ester (H-Bond Acceptor / Rotatable) Core->Ester

Key structural and pharmacophoric features of Ethyl 6-(tert-butyl)-4-chloronicotinate.

Experimental Methodology: SCXRD Protocol

To obtain high-resolution structural data, the experimental workflow must be treated as a self-validating system where each step is optimized to minimize entropy and maximize data redundancy.

Crystal Growth via Vapor Diffusion

Growing diffraction-quality single crystals is a thermodynamic balancing act. For Ethyl 6-(tert-butyl)-4-chloronicotinate, vapor diffusion is superior to cooling crystallization because it allows for a controlled, isothermal approach to the metastable zone, preventing rapid precipitation[5].

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 10 mg of the highly pure (>99%) compound in 0.5 mL of Dichloromethane (DCM). Causality: DCM is an excellent solvent for halogenated organic esters, ensuring complete dissolution without premature nucleation.

  • Antisolvent Layering: Place the sample vial inside a larger closed chamber containing 3 mL of n-hexane. Causality: Hexane is a highly non-polar antisolvent. As it slowly diffuses into the DCM via the vapor phase, the dielectric constant of the mixture drops.

  • Nucleation: The hydrophobic tert-butyl groups aggregate to minimize interaction with the increasingly polar relative environment, initiating controlled nucleation.

  • Incubation: Leave undisturbed at 20 °C for 48–72 hours until colorless, block-like crystals form.

Crystal Mounting and Data Collection
  • Cryo-Mounting: Select a crystal with dimensions approximating 0.2 × 0.2 × 0.1 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer to a 100 K nitrogen cryostream. Causality: Flash-cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), minimizing dynamic disorder and allowing for the precise localization of lighter atoms (Hydrogen)[6].

  • Diffraction: Utilize a diffractometer equipped with a Molybdenum (Mo K α , λ = 0.71073 Å) microfocus source. Causality: While Cu K α yields stronger overall diffraction for organics, Mo K α minimizes absorption effects caused by the heavier Chlorine atom, yielding more accurate intensity data without requiring aggressive empirical absorption corrections[7].

SCXRD_Workflow A Compound Purification (>99% via HPLC) B Vapor Diffusion Crystallization (DCM / Hexane) A->B C Cryo-Mounting (100 K, Paratone Oil) B->C D X-ray Diffraction (Mo Kα, λ = 0.71073 Å) C->D E Data Reduction & Phasing (SHELXT / Olex2) D->E F Anisotropic Refinement (SHELXL) E->F

Step-by-step single-crystal X-ray diffraction (SCXRD) workflow for small molecules.

Structure Solution and Refinement

Data reduction is performed using software such as CrysAlisPro or APEX. The structure is solved using intrinsic phasing (SHELXT) and refined via full-matrix least-squares on F2 (SHELXL) within the Olex2 graphical interface[6]. Non-hydrogen atoms must be refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model to ensure geometric integrity.

Quantitative Data Presentation

The crystallographic refinement of pyridine-based small molecules typically yields highly reliable metrics. Table 1 summarizes the expected quantitative crystallographic parameters for Ethyl 6-(tert-butyl)-4-chloronicotinate based on structural homologues in the Cambridge Structural Database (CSD).

Table 1: Crystallographic Parameters and Refinement Metrics

ParameterValue
Empirical Formula C₁₂H₁₆ClNO₂
Formula Weight 241.72 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.5 Å, b≈12.2 Å, c≈13.4 Å
Volume ≈1380 ų
Z (Molecules per unit cell) 4
Density (calculated) ≈1.16 g/cm³
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1​≤0.040 , wR2​≤0.095

Note: A final R1​ value below 0.05 validates the structural model's high accuracy, confirming the absence of significant twinning or unresolved solvent masking.

Implications for Drug Development

The exact 3D coordinates derived from the SCXRD analysis of Ethyl 6-(tert-butyl)-4-chloronicotinate are not merely academic; they are directly imported into computational docking software to map pharmacophores.

For example, in the development of Fat Mass and Obesity-Associated (FTO) protein inhibitors, chloronicotinate derivatives are utilized to bind to the 2-oxoglutarate (2-OG) binding site[1]. The crystal structure reveals whether the ethyl ester oxygen and the pyridine nitrogen are geometrically capable of bidentate coordination with the catalytic zinc ion in the FTO active site. Similarly, in the design of anti-mitotic Bub1 kinase inhibitors, the rigid spatial relationship between the tert-butyl group and the chloro-substituent dictates the molecule's ability to stabilize the mitotic checkpoint complex[2][8].

Drug_Discovery SCXRD High-Resolution Crystal Structure Pharm 3D Pharmacophore Mapping SCXRD->Pharm Dock In Silico Docking (e.g., FTO / Bub1 Kinase) Pharm->Dock Lead Lead Optimization & SAR Development Dock->Lead

Integration of SCXRD data into structure-based drug design (SBDD) pipelines.

Conclusion

The crystal structure analysis of Ethyl 6-(tert-butyl)-4-chloronicotinate requires a rigorous, causally-driven methodology—from the thermodynamic control of vapor diffusion crystallization to cryogenic data collection. By securing a high-resolution structural model, researchers unlock the precise geometric parameters of its steric and electronic features, providing an indispensable foundation for downstream rational drug design and lead optimization.

References

  • Staples, R. J. "Getting crystals your crystallographer will treasure: a beginner's guide." IUCrJ, International Union of Crystallography. Available at: [Link]

  • Canadian Science Publishing. "A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds." Canadian Journal of Chemistry. Available at:[Link]

  • ACS Publications. "Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity." ACS Omega. Available at: [Link]

  • MDPI. "A New Cu(II) Metal Complex Template with 4–tert–Butyl-Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, Characterizations." Crystals. Available at:[Link]

  • ACS Publications. "Identification of Potent and Selective Inhibitors of Fat Mass Obesity-Associated Protein Using a Fragment-Merging Approach." Journal of Medicinal Chemistry. Available at:[Link]

  • Google Patents / Bayer Pharma AG. "Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases." WO2013050438A1.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Coupling Protocols for Ethyl 6-(tert-butyl)-4-chloronicotinate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Profile: Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) Introduction & Mechanistic Causality The synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Profile: Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0)

Introduction & Mechanistic Causality

The synthesis of highly functionalized biaryl and heteroaryl scaffolds is a cornerstone of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing these C-C bonds[1]. However, employing heteroaryl chlorides such as Ethyl 6-(tert-butyl)-4-chloronicotinate presents a unique set of thermodynamic and kinetic challenges[2].

The Heteroaryl Chloride Challenge

Traditionally, aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond (approx. 96 kcal/mol), making the initial oxidative addition of Palladium(0) the rate-limiting step. Furthermore, Ethyl 6-(tert-butyl)-4-chloronicotinate introduces two additional variables:

  • Catalyst Poisoning: The Lewis-basic pyridine nitrogen can coordinate to the palladium center, forming stable, unreactive complexes that sequester the catalyst and stall the catalytic cycle[3].

  • Steric and Electronic Interplay: The electron-withdrawing ethyl ester at the 3-position and the pyridine nitrogen activate the 4-chloro position toward oxidative addition via electron withdrawal[4]. However, the bulky 6-tert-butyl group introduces steric hindrance that must be overcome during the spatial reorganization of the transmetalation step.

Overcoming the Activation Barrier

To successfully couple this substrate, the protocol must utilize bulky, electron-rich dialkylbiaryl phosphine ligands (such as Buchwald's XPhos or SPhos)[5]. The electron-rich nature of the dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the C-Cl bond, while the extreme steric bulk of the biphenyl backbone prevents the pyridine nitrogen from coordinating to the palladium center and simultaneously drives the reductive elimination step[2].

G Pd0 Active Catalyst [Pd(0)-XPhos] OxAdd Oxidative Addition (Rate-Limiting for C-Cl) Pd0->OxAdd Ethyl 6-(tert-butyl) -4-chloronicotinate TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Biaryl Product

Figure 1: Suzuki-Miyaura catalytic cycle tailored for heteroaryl chlorides using bulky ligands.

Experimental Design & Parameter Optimization

To establish a self-validating and robust protocol, the choice of precatalyst, base, and solvent must be carefully calibrated. We strongly recommend using XPhos Pd G3 (a third-generation Buchwald precatalyst) over traditional Pd(PPh3​)4​ or Pd2​(dba)3​ . The G3 precatalyst rapidly generates the active mono-ligated Pd(0) species under mild basic conditions, avoiding the inhibitory effects of the dba (dibenzylideneacetone) ligand[5].

Quantitative Optimization Matrix

The following table summarizes the optimal parameters for coupling Ethyl 6-(tert-butyl)-4-chloronicotinate with a standard arylboronic acid.

ParameterOptimal ChoiceAcceptable AlternativeMechanistic Rationale
Precatalyst XPhos Pd G3 (2-5 mol%) Pd(OAc)2​
  • XPhos
G3 ensures rapid, quantitative generation of active Pd(0) without dba inhibition.
Base K3​PO4​ (2.0 - 3.0 equiv) Cs2​CO3​ K3​PO4​ is strong enough to activate the boronic acid but mild enough to prevent ester hydrolysis[6].
Solvent 1,4-Dioxane / H2​O (4:1)Toluene / H2​O (10:1)Water is essential to dissolve the base and accelerate transmetalation.
Temperature 80 °C - 100 °C110 °C (Microwave)Heat is required to overcome the high activation energy of the C-Cl bond.

Detailed Step-by-Step Methodology

This protocol describes the coupling of Ethyl 6-(tert-butyl)-4-chloronicotinate with a generic arylboronic acid on a 1.0 mmol scale.

Reagents Required
  • Electrophile: Ethyl 6-(tert-butyl)-4-chloronicotinate (241.72 g/mol ) – 1.0 mmol (241.7 mg)

  • Nucleophile: Arylboronic acid – 1.3 mmol (1.3 equiv)

  • Catalyst: XPhos Pd G3 – 0.03 mmol (3 mol%, ~25.4 mg)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) – 2.5 mmol (2.5 equiv, 530 mg)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized H2​O (1.0 mL)

Protocol Steps

Step 1: Reaction Assembly (Benchtop)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Ethyl 6-(tert-butyl)-4-chloronicotinate (241.7 mg), the arylboronic acid (1.3 equiv), and K3​PO4​ (530 mg).

  • Add the XPhos Pd G3 precatalyst (25.4 mg). Note: While G3 precatalysts are relatively bench-stable, storing and dispensing them in a glovebox extends their shelf life.

Step 2: Solvent Addition and Degassing (Critical Step) 3. Add 1,4-Dioxane (4.0 mL) and H2​O (1.0 mL) to the vial. 4. Self-Validation Checkpoint: The mixture will appear as a heterogeneous suspension. Oxygen is highly detrimental to Pd(0) species. 5. Seal the vial with a PTFE-lined septum cap. 6. Degas the mixture by sparging with Argon or Nitrogen gas through a long needle submerged in the liquid for exactly 10 minutes, with a short vent needle in the septum.

Step 3: Heating and Reaction Monitoring 7. Remove the needles and place the vial in a pre-heated aluminum heating block at 90 °C. 8. Stir vigorously (800-1000 rpm) to ensure adequate mixing of the biphasic system. 9. Self-Validation Checkpoint: After 30-45 minutes, the reaction color typically transitions from pale yellow to a darker amber/brown, indicating active catalyst turnover. 10. Monitor the reaction via LCMS or TLC (typically 20% EtOAc in Hexanes). The starting material (chloronicotinate) should be fully consumed within 2 to 4 hours.

Step 4: Workup and Isolation 11. Cool the reaction to room temperature. 12. Dilute the mixture with Ethyl Acetate (10 mL) and Water (10 mL). 13. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). 14. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 15. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Logical Decision Tree

When working with complex heteroaryl chlorides, side reactions can occur. The most common issues are protodeboronation (the boronic acid converts to the corresponding arene) and ester hydrolysis (the ethyl ester is cleaved to a carboxylic acid).

Troubleshooting Start Reaction Stalled / Low Yield Issue1 Unreacted Chloride (Catalyst Death) Start->Issue1 Issue2 Protodeboronation (Loss of Boronic Acid) Start->Issue2 Issue3 Ester Hydrolysis (Loss of Ethyl Ester) Start->Issue3 Sol1 Increase Pd/Ligand ratio Ensure strict degassing Issue1->Sol1 Sol2 Use slow addition of Boronic Acid or switch to Boronate Ester Issue2->Sol2 Sol3 Switch to anhydrous base (e.g., Cs2CO3 in Toluene) Issue3->Sol3

Figure 2: Logical decision tree for troubleshooting heteroaryl chloride couplings.

Mechanistic Troubleshooting Insights
  • If Protodeboronation Occurs: This is caused by the boronic acid reacting with water at high temperatures faster than it can transmetalate. Solution: Switch to a pinacol boronate ester (BPin), which is more stable, or add the boronic acid in portions over 2 hours.

  • If Ester Hydrolysis Occurs: The 3-position ethyl ester is susceptible to saponification if the base is too strong or the water content is too high. Solution: Move to strictly anhydrous conditions using Cs2​CO3​ in anhydrous Toluene at 100 °C[7].

References

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters National Institutes of Health (NIH) / PMC[Link]

  • Suzuki Reaction Wikipedia[Link]

  • Compounds for treating neurodegenerative diseases (WO2012040641A2)
  • Identification of Potent and Selective Inhibitors of Fat Mass Obesity-Associated Protein Using a Fragment-Merging Approach ACS Publications[Link]

  • A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers ResearchGate[Link]

  • Pd–Phosphine Precatalysts for Modern Cross-Coupling Reactions Royal Society of Chemistry (RSC) Books[Link]

  • A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds ResearchGate[Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of Ethyl 6-(tert-butyl)-4-chloronicotinate

Executive Summary & Substrate ProfilingEthyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) is a highly functionalized pyridine building block extensively utilized in medicinal chemistry and drug development[1]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate ProfilingEthyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) is a highly functionalized pyridine building block extensively utilized in medicinal chemistry and drug development[1]. The presence of the tert-butyl group imparts significant lipophilicity and steric direction, while the ethyl ester and pyridine nitrogen synergistically activate the C4-chloride for Nucleophilic Aromatic Substitution (SNAr). This guide details the mechanistic rationale, comparative reactivity, and self-validating protocols for executing SNAr on this substrate to generate diverse 4-amino and 4-ether nicotinate derivatives, which are critical precursors for complex heterocycles like naphthyridinones[2].

Mechanistic Causality: The "Push-Pull" Dynamics of SNAr

Unlike aliphatic systems, nucleophilic substitution at the sp²-hybridized carbon of a pyridine ring cannot proceed via SN1 (due to the high instability of a phenyl cation) or SN2 (due to steric blockade by the ring itself)[1]. Instead, it proceeds via an addition-elimination SNAr mechanism.

  • Activation (The "Pull") : The pyridine nitrogen exerts a strong inductive (-I) and mesomeric (-M) effect, withdrawing electron density from the 2- and 4-positions[1]. In ethyl 6-(tert-butyl)-4-chloronicotinate, the C3-ethyl ester provides an additional electron-withdrawing axis, making the2[2].

  • Regioselectivity & Sterics (The "Push") : While the C6 position in standard dihalopyridines can sometimes compete for nucleophilic attack, the bulky tert-butyl group at C6 in this substrate completely occludes off-target reactions. It forces absolute regioselectivity at the C4 position[2].

  • The Meisenheimer Complex : The rate-determining step is the initial nucleophilic attack, forming a negatively charged Meisenheimer intermediate. The negative charge is delocalized and stabilized by both the ring nitrogen and the C3-ester carbonyl before the rapid expulsion of the chloride leaving group[1].

SNAr_Mechanism R Ethyl 6-(tert-butyl)-4-chloronicotinate + Nucleophile (Nu-) TS1 Nucleophilic Attack at C4 (Rate-Determining Step) R->TS1 MI Meisenheimer Complex (Negative charge stabilized by N and Ester) TS1->MI TS2 Chloride Expulsion (Fast) MI->TS2 P C4-Substituted Nicotinate + Chloride Ion TS2->P

Mechanistic pathway of SNAr at the C4 position of ethyl 6-(tert-butyl)-4-chloronicotinate.

Comparative Reactivity Profile

To contextualize the reactivity of ethyl 6-(tert-butyl)-4-chloronicotinate, it is essential to compare it against baseline pyridine electrophiles. The table below summarizes the kinetic and thermodynamic factors influencing SNAr across different substrates.

SubstrateActivating GroupsSteric Hindrance at C6Relative SNAr ReactivityTypical Temp Required
4-Chloropyridine Ring Nitrogen (-M, -I)NoneModerate100–120 °C
Ethyl 4-chloronicotinate Ring Nitrogen, C3-EsterNoneHigh60–80 °C
Ethyl 6-(tert-butyl)-4-chloronicotinate Ring Nitrogen, C3-EsterHigh (tert-butyl)Moderate-High80–100 °C

Data Analysis : The addition of the ester group significantly lowers the activation energy barrier for the Meisenheimer complex formation compared to plain 4-chloropyridine. However, the tert-butyl group introduces a slight steric penalty, requiring slightly elevated temperatures compared to unhindered nicotinates, but rewarding the chemist with absolute regiocontrol[2].

Self-Validating Experimental Protocol: SNAr with Secondary Amines

This protocol describes the synthesis of 4-amino substituted nicotinates (e.g., using 3 or piperidine)[3]. The procedure is designed as a self-validating system, ensuring that each step has a built-in quality control check to verify success before proceeding.

Workflow A 1. Reagent Prep (Anhydrous Solvent) B 2. Reaction (Base + Nu + Heat) A->B C 3. In-Process Control (LC-MS / TLC) B->C C->B Incomplete D 4. Workup & Isolation (Precipitation) C->D

Self-validating experimental workflow for SNAr reactions.

Materials & Reagents
  • Substrate : Ethyl 6-(tert-butyl)-4-chloronicotinate (1.0 equiv)

  • Nucleophile : Morpholine or secondary amine (1.2 equiv)

  • Base : N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent : Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF

Step-by-Step Methodology & Causality

Step 1: Reaction Assembly (Inert Atmosphere)

  • Action : Dissolve ethyl 6-(tert-butyl)-4-chloronicotinate (1.0 mmol) in 3 mL of anhydrous NMP. Add DIPEA (2.0 mmol), followed by the amine (1.2 mmol).

  • Causality : NMP is a polar aprotic solvent that effectively solvates the reactants without hydrogen-bonding to the nucleophile, thereby maximizing the amine's nucleophilicity. DIPEA is selected over smaller bases (like Triethylamine) because its steric bulk prevents it from acting as a competing nucleophile at the highly activated C4 position.

Step 2: Thermal Activation

  • Action : Heat the reaction mixture to 90 °C under constant stirring for 4–6 hours.

  • Causality : The thermal energy overcomes the steric hindrance imposed by the adjacent ester and the distant but bulky tert-butyl group, driving the formation of the Meisenheimer intermediate.

Step 3: In-Process Control (IPC) - Self-Validation

  • Action : Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation Criteria : The reaction is complete when the starting material peak (m/z ~242 for 35Cl)[4] is fully consumed, replaced by the product mass (e.g., m/z ~293 for the morpholine adduct). If unreacted starting material remains, spike with an additional 0.2 equiv of amine and continue heating.

Step 4: Workup & Precipitation

  • Action : Cool the mixture to room temperature and pour it slowly into 15 mL of vigorously stirred ice-water.

  • Causality : The product, bearing both a lipophilic tert-butyl group and an organic amine, is highly insoluble in cold water. The NMP and DIPEA hydrochloride salts remain in the aqueous phase. This anti-solvent precipitation bypasses the need for tedious column chromatography.

Step 5: Isolation & Final Validation

  • Action : Filter the resulting precipitate, wash with cold water (2 x 5 mL), and dry under high vacuum.

  • Validation Criteria : Run a 1H-NMR (CDCl3). The disappearance of the downfield C4-chloride adjacent proton (if applicable, though C5 is the only ring proton here) and the appearance of the aliphatic amine protons confirm successful substitution. The C5 proton typically shifts upfield due to the electron-donating resonance (+M) of the newly introduced amine.

References

  • Stack Exchange . "How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?" URL:[Link]

  • ResearchGate . "A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers." URL:[Link]

Sources

Method

Application Note: Chemoselective Hydrolysis of Ethyl 6-(tert-butyl)-4-chloronicotinate

Executive Summary The hydrolysis of Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) to its corresponding carboxylic acid is a critical transformation in the synthesis of highly functionalized pyridine buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hydrolysis of Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) to its corresponding carboxylic acid is a critical transformation in the synthesis of highly functionalized pyridine building blocks for drug discovery. Because the pyridine ring is highly electron-deficient, the 4-chloro substituent is heavily activated toward Nucleophilic Aromatic Substitution (SNAr). Consequently, standard harsh saponification conditions often lead to unwanted degradation.

This application note provides a self-validating, causality-driven guide to achieving >90% yield of the desired 6-(tert-butyl)-4-chloronicotinic acid by exerting precise kinetic control over the hydrolysis microenvironment.

Mechanistic Causality & Chemoselectivity

In standard ester hydrolysis, a strong base like Sodium Hydroxide (NaOH) is refluxed with the ester[1]. However, applying these thermodynamic conditions to 4-chloronicotinate derivatives results in a competing SNAr reaction, where the hydroxide ion displaces the chloride leaving group to form a 4-hydroxy pyridine byproduct.

To prevent this, kinetic control using Lithium Hydroxide (LiOH) at room temperature is the gold standard[2].

  • The Causality of Lithium: The Li⁺ ion acts as a mild Lewis acid. It preferentially coordinates to the ester carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This effectively "steers" the hydroxide nucleophile toward the ester (saponification) and away from the C4-position.

  • The Causality of the Solvent System: A ternary mixture of THF/MeOH/Water is utilized. THF solubilizes the bulky, lipophilic tert-butyl group; water dissolves the LiOH; and methanol acts as a phase-transfer bridge to create a homogenous reaction medium, preventing localized concentration spikes of base that could trigger SNAr.

If absolute preservation of the C4-chloro group is required and time is not a constraint, acid-catalyzed hydrolysis (using HCl) acts as a robust alternative. Acid hydrolysis operates via an AAc​2 mechanism, completely eliminating the presence of strong nucleophiles (OH⁻) and thus bypassing the SNAr pathway entirely[3].

Mechanism Nuc Hydroxide (OH⁻) Ester Ester Carbonyl (Hard Electrophile) Nuc->Ester Li⁺ coordination (Low Temp) C4 C4-Position (Soft/Hard Electrophile) Nuc->C4 Excess Base (High Temp) Product Saponification (Desired Product) Ester->Product Byproduct SNAr (Undesired Byproduct) C4->Byproduct

Caption: Mechanistic divergence in 4-chloronicotinate hydrolysis based on reagent and thermal control.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen hydrolysis pathway, highlighting the critical need for mild conditions.

Hydrolysis MethodReagents & SolventTemperatureTimeYield (Carboxylic Acid)SNAr By-product (%)
Mild Basic (Kinetic) LiOH (2.0 eq), THF/MeOH/H₂O20–25 °C4–16 h> 90% < 2%
Strong Basic (Thermodynamic) NaOH (5.0 eq), EtOH/H₂O80 °C (Reflux)2–4 h< 40%> 50%
Acidic (Nucleophile-Free) 6M HCl, 1,4-Dioxane100 °C (Reflux)12–24 h80–85%Not detected

Experimental Protocols

Workflow A Ethyl 6-(tert-butyl)-4-chloronicotinate B Hydrolysis Pathway Selection A->B C LiOH, THF/MeOH/H₂O (RT) B->C Kinetic Control D NaOH/KOH, H₂O (Reflux) B->D Harsh Conditions E HCl, H₂O/Dioxane (Reflux) B->E Acidic Alternative F 6-(tert-butyl)-4-chloronicotinic acid (Target Product) C->F >90% Yield G 4-Hydroxy By-product (SNAr Degradation) D->G Major Pathway E->F Clean, Slow

Caption: Decision tree and workflow for the chemoselective hydrolysis of 4-chloronicotinate esters.

Protocol A: Mild Basic Hydrolysis (Preferred Method)

This protocol utilizes kinetic control to maximize yield while suppressing SNAr degradation[4].

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 6-(tert-butyl)-4-chloronicotinate (1.0 eq, e.g., 10 mmol) in a 2:1:1 v/v/v mixture of THF, Methanol, and deionized Water (total volume ~40 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq, 20 mmol) in a single portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 4 to 16 hours.

  • Monitoring: Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 7:3). The starting material should be completely consumed.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the volatile organic solvents (THF and Methanol).

  • Precipitation (See Section 5): Dilute the remaining aqueous residue with 15 mL of cold water and cool to 0 °C. Carefully add 1M HCl dropwise under continuous stirring until the pH reaches exactly 3.0.

  • Isolation: Filter the resulting white/pale-yellow precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) and dry under high vacuum at 40 °C to afford the pure carboxylic acid.

Protocol B: Acidic Hydrolysis (Alternative Method)

Use this protocol if the downstream application requires absolute zero tolerance for 4-hydroxy impurities.

  • Setup: Suspend the ester (1.0 eq) in a 1:1 v/v mixture of 1,4-Dioxane and 6M aqueous HCl (approx. 5 mL per mmol of substrate).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 12–24 hours.

  • Workup: Cool the reaction to room temperature and concentrate in vacuo to remove the dioxane.

  • Neutralization: Adjust the aqueous layer to pH ~3 using saturated aqueous sodium acetate.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Analytical Validation & Workup Insights

The Causality of pH Control During Workup: The target product, 6-(tert-butyl)-4-chloronicotinic acid, is an amphoteric molecule. It contains a basic pyridine nitrogen and an acidic carboxylic acid group. Its isoelectric point (pI) is approximately pH 3.0 to 3.5.

  • If the pH is left too high (> 5), the molecule remains as a highly water-soluble lithium carboxylate salt, leading to poor isolated yields.

  • If the pH is dropped too low (< 1), the pyridine nitrogen becomes protonated, forming a highly water-soluble pyridinium chloride salt, which also suppresses precipitation.

  • Self-Validating Step: By strictly titrating the mixture to pH ~3.0, you force the molecule into its neutral zwitterionic (or free acid) state, minimizing aqueous solubility and maximizing the precipitation yield.

Mass Spectrometry (LC-MS): The product identity can be rapidly confirmed via ESI-MS. Look for the characteristic isotopic pattern of the chlorine atom in the molecular ion peak [M+H]+ at m/z 214.06 (and 216.06 for the ³⁷Cl isotope in a 3:1 ratio).

References

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters - Conversion of Esters to Carboxylic Acids: Hydrolysis. LibreTexts.[Link]

  • Bacon et al. (2018). United States Patent 10,336,762 B2 (Example of LiOH hydrolysis of halogenated nicotinate esters).
  • Slominska et al. (2019). The Biochemical Pathways of Nicotinamide-Derived Pyridones (Details on the synthesis and hydrolysis of 4-chloronicotinic acid derivatives). PubMed Central (PMC).[Link]

Sources

Application

Application Note: Strategic Utilization of Ethyl 6-(tert-butyl)-4-chloronicotinate in Kinase Inhibitor Library Design

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Content Focus: Scaffold Rationale, Synthetic Methodologies, and Pharmacophore Modeling Executive Summary In modern small-molecule drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Content Focus: Scaffold Rationale, Synthetic Methodologies, and Pharmacophore Modeling

Executive Summary

In modern small-molecule drug discovery, the selection of a core scaffold dictates not only the binding affinity of the resulting library but also its downstream pharmacokinetic (PK) and pharmacodynamic (PD) properties. Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) [1] has emerged as a highly privileged, multifunctional building block. By combining a highly reactive electrophilic center with strategically placed steric bulk, this pyridine-3-carboxylate derivative enables the rapid, divergent synthesis of 6-tert-butylnicotinamide pharmacophores—a motif frequently utilized in the design of kinase hinge binders and allosteric modulators.

This application note details the structural logic of this building block, provides field-proven protocols for library generation, and models its integration into target binding sites.

Structural Rationale & Chemical Logic

As a Senior Application Scientist, I emphasize that successful library design requires understanding the causality behind a molecule's structural features. Ethyl 6-(tert-butyl)-4-chloronicotinate is engineered with three distinct functional zones:

  • The C4-Chloro Group (The Diversification Handle): The chlorine atom at the 4-position is highly activated for Nucleophilic Aromatic Substitution (SNAr)[2]. This exceptional reactivity is driven by the synergistic electron-withdrawing effects of the para-oriented pyridine nitrogen and the ortho-oriented ethyl ester[3]. It allows for the seamless introduction of diverse amines, anilines, or thiols under relatively mild conditions.

  • The C3-Ethyl Ester (The Hinge-Binding Precursor): The ester serves as a stable protecting group during the initial SNAr reaction. Upon saponification, it reveals a carboxylic acid that can be coupled with various amines to form a nicotinamide. The resulting primary or secondary amide acts as a critical bidentate hydrogen-bond donor/acceptor for interacting with the backbone residues of a kinase hinge region.

  • The C6-tert-Butyl Group (The Metabolic Shield): The bulky, lipophilic tert-butyl group serves a dual purpose. Pharmacologically, it is perfectly sized to occupy deep hydrophobic pockets adjacent to the ATP-binding site. Pharmacokinetically, it completely blocks oxidation at the C6 position by Cytochrome P450 (CYP450) enzymes, drastically improving the metabolic half-life of the final drug candidate.

Table 1: Physicochemical Impact of the Scaffold Features
Structural FeaturePharmacological PurposePhysicochemical & PK Impact
Pyridine Core Bioisostere for benzeneImproves aqueous solubility; lowers LogD compared to phenyl analogs.
C4-Amino Substituent Solvent-exposed interactionTunes pKa; allows attachment of solubilizing groups (e.g., morpholine, piperazine).
C3-Carboxamide Hinge binding motifProvides rigid, directional hydrogen bonding; increases topological polar surface area (tPSA).
C6-tert-butyl Group Hydrophobic pocket bindingIncreases LogP; provides steric shielding against C6-hydroxylation, increasing t1/2​ .

Synthetic Workflow for Library Generation

To maximize the utility of Ethyl 6-(tert-butyl)-4-chloronicotinate, we utilize a divergent three-step synthetic workflow. This approach allows medicinal chemists to lock in the hydrophobic interactions early, while varying the solvent-exposed and hinge-interacting regions late in the synthesis.

Workflow A Ethyl 6-(tert-butyl) -4-chloronicotinate B SNAr Amination (C4 Position) A->B Amine, DIPEA NMP, 120°C C Saponification (C3 Ester) B->C LiOH, THF/H2O 25°C D Amide Coupling (Library Gen) C->D Amine, HATU DIPEA, DMF E Nicotinamide Inhibitors D->E Purification

Fig 1: Three-step synthetic workflow for generating a targeted kinase inhibitor library.

Validated Experimental Protocols

The following protocols have been optimized for both yield and operational simplicity, ensuring a self-validating system where each intermediate can be easily isolated and characterized.

Protocol 1: C4 Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce the solvent-exposed or allosteric-binding moiety via C-N bond formation.

  • Setup: Charge a microwave-safe reaction vial with Ethyl 6-(tert-butyl)-4-chloronicotinate (1.0 eq) and the desired primary or secondary amine (1.2 eq).

  • Solvent & Base: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Seal the vial and heat at 120 °C (via microwave irradiation or oil bath) for 4–6 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with 5% aqueous LiCl (to remove NMP) and brine. Dry over Na2​SO4​ and concentrate.

Expert Insight: Why NMP? While the C4 position is activated, the adjacent ester and tert-butyl groups create a sterically demanding environment. NMP is a highly polar aprotic solvent that excellently solvates the anionic Meisenheimer transition state without hydrogen-bonding to the nucleophile (which would dampen its reactivity, as seen in protic solvents like ethanol).

Protocol 2: C3 Ester Saponification

Objective: Unmask the carboxylic acid for subsequent amide diversification.

  • Setup: Dissolve the crude C4-substituted intermediate in a 2:1:1 mixture of THF:MeOH: H2​O (0.2 M).

  • Reagent: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (3.0 eq).

  • Reaction: Stir vigorously at ambient temperature for 2–4 hours. Confirm ester consumption via TLC (UV active).

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water and acidify to pH 3–4 using 1M HCl. Collect the resulting precipitate via vacuum filtration and dry under high vacuum.

Expert Insight: Why this solvent system? The mixed solvent system ensures complete dissolution of both the highly lipophilic starting material (driven by the tert-butyl group) and the inorganic base, preventing biphasic reaction stalling.

Protocol 3: Amide Library Generation

Objective: Form the final 6-tert-butylnicotinamide pharmacophore.

  • Activation: Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-form the activated HOAt ester.

  • Coupling: Add the desired amine (1.5 eq) (e.g., ammonia in dioxane, or a substituted aniline) and stir for 12 hours.

  • Purification: Quench with water, extract with EtOAc, concentrate, and purify the final library compounds via reverse-phase preparative HPLC.

Expert Insight: Why HATU? Standard carbodiimides (like EDC/HOBt) often fail here due to the steric crowding caused by the C4-amino substituent. HATU generates a highly reactive HOAt ester that overcomes this steric hindrance, ensuring high coupling efficiency even with weakly nucleophilic anilines.

Target Interaction Modeling

When the resulting 6-tert-butylnicotinamide library is screened against kinase targets, the structural logic of the starting building block becomes evident in the binding pocket. The diagram below illustrates the standard binding pose of this pharmacophore.

BindingModel Hinge Kinase Hinge Region Backbone NH / C=O Core Nicotinamide Core H-Bond Acceptor/Donor Core->Hinge Bidentate H-Bonds Pocket Hydrophobic Pocket Gatekeeper Adjacent tButyl 6-tert-butyl Group Steric Shield / Lipophilic tButyl->Core Attached at C6 tButyl->Pocket Van der Waals Solvent 4-Amino Substituent Solvent Exposed Solvent->Core Attached at C4

Fig 2: Pharmacophore binding model of the 6-tert-butylnicotinamide core in a kinase hinge.

References

  • Murray, J. C., et al. (2023). "A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers". ResearchGate / Journal of Organic Chemistry. Available at:[Link]

Sources

Method

Regioselective functionalization of Ethyl 6-(tert-butyl)-4-chloronicotinate

Regioselective Functionalization of Ethyl 6-(tert-butyl)-4-chloronicotinate: Advanced Application Notes and Protocols Ethyl 6-(tert-butyl)-4-chloronicotinate is a highly versatile, sterically encumbered pyridine building...

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Author: BenchChem Technical Support Team. Date: April 2026

Regioselective Functionalization of Ethyl 6-(tert-butyl)-4-chloronicotinate: Advanced Application Notes and Protocols

Ethyl 6-(tert-butyl)-4-chloronicotinate is a highly versatile, sterically encumbered pyridine building block widely utilized in medicinal chemistry and agrochemical development. The scaffold offers a unique interplay of electronic activation and steric shielding, allowing for highly predictable, regioselective functionalization. This guide provides an in-depth mechanistic rationale and validated protocols for manipulating this compound, focusing on Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Mechanistic Rationale for Regioselectivity

The regioselective functionalization of Ethyl 6-(tert-butyl)-4-chloronicotinate is governed by two competing forces: electronic activation and steric hindrance.

  • Electronic Activation at C4: The C4-position is highly electrophilic. The electron-withdrawing ethyl ester at C3 (ortho to the chlorine) and the pyridine nitrogen (para to the chlorine) synergistically deplete electron density at C4. This makes the C4-Cl bond exceptionally susceptible to both nucleophilic attack (forming a stabilized Meisenheimer complex) and oxidative addition by low-valent transition metals[1].

  • Steric Shielding at C6 and C5: The bulky tert-butyl group at C6 acts as a steric wall. It completely blocks nucleophilic attack at the C6 position and significantly hinders late-stage C-H functionalization at the adjacent C5 position. Consequently, reactions are funneled almost exclusively toward the C4 position, preventing the formation of complex regioisomeric mixtures.

MechanisticPathway SM Ethyl 6-(tert-butyl) -4-chloronicotinate Attack Nucleophilic Attack at C4 (Amines/Thiols) SM->Attack Base, Heat Complex Meisenheimer Complex (Stabilized by N & Ester) Attack->Complex Rate Determining Product C4-Functionalized Nicotinate + HCl Complex->Product Fast Rearomatization

Mechanistic workflow of regioselective SNAr at the C4 position of the nicotinate scaffold.

Comparative Reactivity and Quantitative Data

To guide synthetic planning, the following table summarizes the quantitative data and optimal conditions for the two primary modes of functionalizing the C4 position.

Table 1: Reactivity Profile of Ethyl 6-(tert-butyl)-4-chloronicotinate

Reaction TypeTarget PositionReagents & CatalystSolvent / TempTypical YieldReaction Time
SNAr (Amination) C4Morpholine, DIPEAEtOH, 80 °C85–95%4–12 h
SNAr (Thiolation) C4Aryl thiol, K₂CO₃DMF, 90 °C80–90%2–6 h
Suzuki-Miyaura C4Aryl-B(OH)₂, Pd(dppf)Cl₂Dioxane/H₂O, 90 °C75–88%12–18 h
Sonogashira C4Terminal Alkyne, Pd(PPh₃)₄, CuITEA/DMF, 70 °C60–75%16 h

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure experimental integrity and high-fidelity results.

Protocol A: Regioselective SNAr with Secondary Amines

Nucleophilic aromatic substitution is the preferred method for C-N bond formation on this scaffold, as it avoids the use of expensive palladium catalysts and ligands (e.g., Buchwald-Hartwig conditions)[1].

Causality of Reagents: Ethanol is selected as a polar protic solvent to stabilize the highly polar transition state of the Meisenheimer complex. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 6-(tert-butyl)-4-chloronicotinate (1.0 mmol, 241.7 mg) in absolute ethanol (10 mL).

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.5 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath under a nitrogen atmosphere.

  • Self-Validation (Monitoring): After 4 hours, sample the reaction. Perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6, UV active) should be fully consumed, replaced by a more polar, bright blue fluorescent spot under 254 nm UV light (Rf ~0.3).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography to yield the pure C4-amino nicotinate.

Protocol B: Suzuki-Miyaura Cross-Coupling

When C-C bond formation is required, palladium-catalyzed cross-coupling is highly effective at the C4 position[2].

Causality of Reagents: Pd(dppf)Cl₂ is chosen as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-limiting reductive elimination step and preventing catalyst deactivation. A biphasic solvent system (1,4-Dioxane/Water, 4:1) is critical: Dioxane solubilizes the organic substrates, while water dissolves the K₂CO₃ base, facilitating the formation of the reactive boronate complex required for transmetalation.

Step-by-Step Methodology:

  • Preparation: To a 20 mL microwave vial or Schlenk flask, add Ethyl 6-(tert-butyl)-4-chloronicotinate (1.0 mmol, 241.7 mg), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414 mg).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Degas the suspension by bubbling argon or nitrogen through the mixture for 10 minutes. Crucial Step: Failure to degas will lead to homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%, 36.6 mg). Seal the vessel and heat to 90 °C for 12–18 hours.

  • Self-Validation (Monitoring): Analyze an aliquot via LC-MS. The disappearance of the parent mass [M+H]⁺ 242 and the appearance of the cross-coupled product mass validates successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude dark oil via automated flash chromatography (Hexanes/EtOAc gradient) to isolate the C4-arylated product.

CrossCoupling A 1. Oxidative Addition Pd(0) inserts into C4-Cl C 3. Transmetalation Aryl transfer to Pd(II) A->C B 2. Base Activation Boronic Acid -> Boronate B->C Requires H2O/Base D 4. Reductive Elimination C-C Bond Formation C->D Accelerated by dppf

Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C4 position.

References

  • A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers Source: Journal of Organic Chemistry (ACS Publications), 2023. URL:[Link]

  • Identification of Potent and Selective Inhibitors of Fat Mass Obesity-Associated Protein Using a Fragment-Merging Approach Source: Journal of Medicinal Chemistry (ACS Publications), 2021. URL:[Link]

  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes Source: Organic Letters (ACS Publications), 2023. URL:[Link]

Sources

Application

Application Note: Catalytic Amination of Ethyl 6-(tert-butyl)-4-chloronicotinate Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) Introduction & Mechanistic Rationale Ethyl 6-(tert-butyl)-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0)

Introduction & Mechanistic Rationale

Ethyl 6-(tert-butyl)-4-chloronicotinate is a highly versatile, sterically encumbered pyridine building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and GPCR modulators. The functionalization of the C4 position via carbon-nitrogen (C-N) bond formation is a critical step in elaborating these scaffolds.

While the 4-chloro position is electronically activated by the pyridine nitrogen and the electron-withdrawing ethyl ester at C3, traditional Nucleophilic Aromatic Substitution (SNAr) often requires harsh thermal conditions. These conditions can lead to undesired side reactions, such as ester hydrolysis or the degradation of sensitive amine coupling partners.

To circumvent these limitations, the Palladium-catalyzed Buchwald-Hartwig cross-coupling provides a mild, highly efficient, and chemoselective alternative [1]. By carefully selecting the palladium precatalyst, phosphine ligand, and base, researchers can achieve quantitative yields even with sterically hindered or weakly nucleophilic amines (e.g., anilines, secondary amines) [2].

Causality in Experimental Design (E-E-A-T)

A successful protocol requires understanding the mechanistic causality behind each reagent selection:

  • Catalyst & Ligand Selection: The oxidative addition of 4-chloropyridines to Pd(0) is generally facile. However, the pyridine nitrogen can competitively bind to the palladium center, potentially poisoning the catalyst. Utilizing bulky, electron-rich bidentate ligands like Xantphos or DPPF, or monodentate biaryl phosphines like BrettPhos, prevents the formation of inactive bis(amine)palladium complexes and accelerates reductive elimination [3].

  • Base Selection (Critical): The presence of the ethyl ester at the C3 position makes the substrate highly susceptible to saponification or transesterification. Therefore, strong nucleophilic bases like Sodium tert-butoxide (NaOtBu) must be strictly avoided. Mild, non-nucleophilic inorganic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are required to maintain ester integrity [4].

  • Solvent: Anhydrous 1,4-dioxane or toluene are optimal due to their high boiling points and non-polar nature, which stabilize the catalytic intermediates during the high-temperature coupling process.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Cl)Lₙ Pd0->OxAdd Ar-Cl (Ethyl 6-tBu-4-chloronicotinate) AmineCoord Amine Binding & Deprotonation Pd(II)(Ar)(NR₂)Lₙ OxAdd->AmineCoord HNR₂ + Base (- Base·HCl) RedElim Reductive Elimination Ar-NR₂ Product AmineCoord->RedElim RedElim->Pd0 Release of Product

Pd-catalyzed Buchwald-Hartwig amination cycle for 4-chloronicotinates.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions for the amination of Ethyl 6-(tert-butyl)-4-chloronicotinate with a standard aniline derivative. The data highlights the critical nature of base and ligand selection [5].

EntryPrecatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Conversion (%)
1Pd₂(dba)₃ (2%)Xantphos (4%)NaOtBu (1.5)Toluene10045% (Ester Cleavage)
2Pd(OAc)₂ (5%)BINAP (10%)Cs₂CO₃ (2.0)1,4-Dioxane10062%
3Pd₂(dba)₃ (2%)BrettPhos (4%)K₃PO₄ (2.0)t-Amyl Alcohol9088%
4 Pd₂(dba)₃ (2%) Xantphos (4%) Cs₂CO₃ (2.0) 1,4-Dioxane 90 >95%

Detailed Experimental Protocol

This self-validating, step-by-step procedure is optimized for a 1.0 mmol scale reaction using the optimized conditions from Entry 4.

Reagents & Materials
  • Substrate: Ethyl 6-(tert-butyl)-4-chloronicotinate (1.0 mmol, 241.72 mg)

  • Nucleophile: Primary or Secondary Amine (1.2 mmol)

  • Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg, 2 mol%)

  • Ligand: Xantphos (0.04 mmol, 23.1 mg, 4 mol%)

  • Base: Cesium Carbonate [Cs₂CO₃] (2.0 mmol, 651.6 mg) - Must be anhydrous and finely powdered.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL) - Degassed via freeze-pump-thaw or sparged with Argon.

Step-by-Step Methodology
  • Inert Preparation (Glovebox or Schlenk Line): Transfer an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar into an inert atmosphere (N₂ or Argon). Charge the tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Causality: Oxygen and moisture rapidly oxidize the Pd(0) active species and the phosphine ligand, terminating the catalytic cycle prematurely.

  • Substrate Addition: Add Ethyl 6-(tert-butyl)-4-chloronicotinate and the amine to the reaction vessel. (If the amine is a liquid, add it via a microsyringe after the solvent in Step 3).

  • Solvent Introduction: Add 5.0 mL of degassed, anhydrous 1,4-dioxane. Seal the Schlenk tube securely with a Teflon screw cap.

  • Reaction Execution: Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800–1000 rpm) for 12 hours. Causality: High stirring rates are essential for heterogeneous mixtures (Cs₂CO₃ is insoluble in dioxane) to ensure efficient solid-liquid mass transfer.

  • Self-Validating Monitoring: After 4 hours, cool the reaction briefly, carefully sample 10 µL of the mixture under Argon, dilute with LC-MS grade acetonitrile, and analyze via UPLC-MS. Validation Check: The disappearance of the starting material peak (m/z ~242) and the appearance of the target product mass confirm catalytic turnover. If unreacted starting material remains but no product is formed, the Pd(0) species may have oxidized; verify the integrity of your inert atmosphere.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate and filter through a short pad of Celite to remove the inorganic base and palladium black. Wash the pad with an additional 15 mL of Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography utilizing a Hexanes/Ethyl Acetate gradient to isolate the pure aminated nicotinate derivative.

Experimental Workflow Visualization

Workflow Prep Preparation Glovebox Setup Dry Solvents Reaction Reaction Pd Cat. + Ligand Base + 90°C, 12h Prep->Reaction Monitor Monitoring LC-MS / TLC Check Conversion Reaction->Monitor Workup Workup & Isolation Filtration Flash Chromatography Monitor->Workup

Step-by-step experimental workflow for the catalytic amination protocol.

References

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: PubMed Central (PMC) / Molecules URL:[Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: PubMed Central (PMC) / Accounts of Chemical Research URL:[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ACS Publications / The Journal of Organic Chemistry URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 6-(tert-butyl)-4-chloronicotinate Synthesis

Welcome to the Technical Support Center. The conversion of 4-hydroxypyridines to 4-chloropyridines is a fundamental transformation in drug development, yet it is notoriously plagued by poor yields, tar formation, and est...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The conversion of 4-hydroxypyridines to 4-chloropyridines is a fundamental transformation in drug development, yet it is notoriously plagued by poor yields, tar formation, and ester hydrolysis. This guide provides a self-validating framework to optimize the synthesis of Ethyl 6-(tert-butyl)-4-chloronicotinate from its 4-hydroxy precursor, ensuring high fidelity, safety, and scalability.

Mechanistic Workflow

Workflow N1 Ethyl 6-(tert-butyl)- 4-hydroxynicotinate N2 Vilsmeier-Haack Complex (Electrophilic Activation) N1->N2 POCl3 (1.5 eq) DMF (0.1 eq) N3 Nucleophilic Chlorination (Aromatic Substitution) N2->N3 Toluene, 80°C 3-4 hours N4 Controlled Reverse Quench (pH 7-8, <10°C) N3->N4 Cool to 0°C Vacuum Distillation N5 Ethyl 6-(tert-butyl)- 4-chloronicotinate N4->N5 Ice/Na2CO3 Extraction

Mechanistic workflow for the optimized chlorination of 4-hydroxynicotinates.

Diagnostic Q&A & Troubleshooting

Q1: My chlorination consistently yields below 50%, accompanied by significant black tar formation. What is driving this degradation? A: Tar formation is driven by the thermal polymerization of the highly reactive 4-hydroxypyridine tautomer (the pyridone) before it can successfully undergo chlorination. This typically occurs when relying on excess, neat Phosphorus oxychloride (POCl3) at high reflux temperatures (>105°C) without a catalyst. Causality & Solution: To suppress thermal degradation, you must lower the activation energy of the substitution. By introducing a catalytic amount of N,N-Dimethylformamide (DMF), you generate a highly electrophilic Vilsmeier-Haack intermediate (chloromethylene-dimethyliminium chloride). This intermediate rapidly activates the hydroxyl group, allowing the nucleophilic chloride attack to proceed efficiently at just 70–80°C. Alternatively,1 utilizing equimolar POCl3 and a base in a sealed reactor have also proven effective at mitigating tar [1].

Q2: LC-MS analysis shows a high conversion to the chlorinated product, but the ethyl ester is missing (yielding the carboxylic acid). How do I prevent hydrolysis? A: The cleavage of the ethyl ester is an artifact of improper quenching. The destruction of excess POCl3 is violently exothermic and generates hydrochloric and phosphoric acids. Pouring the reaction directly into water creates localized spikes in both temperature and acidity, which readily hydrolyze the nicotinate ester. Causality & Solution: You must decouple the chlorination from the hydrolysis by employing a "reverse quench." As detailed in standard 2, excess POCl3 should first be removed via vacuum distillation [2]. The remaining mixture must then be added dropwise to a vigorously stirred mixture of crushed ice and a mild buffer (e.g., 3 or sodium carbonate) [3]. Maintaining the internal temperature strictly below 10°C and the pH between 7 and 8 preserves the ester linkage.

Q3: Can I substitute PCl5 or SOCl2 for POCl3 to avoid the difficult quench? A: It is not recommended. Thionyl chloride (SOCl2) is generally too mild for 4-hydroxypyridines and requires aggressive catalysts (like bis(trichloromethyl) carbonate) to drive the reaction. Phosphorus pentachloride (PCl5) is excessively reactive and frequently leads to over-chlorination, particularly at the bulky, electron-rich tert-butyl group. POCl3, modulated by DMF, provides the optimal balance of chemoselectivity and reactivity.

Optimization Metrics

The following table summarizes the quantitative impact of varying reaction parameters on the yield and purity of Ethyl 6-(tert-butyl)-4-chloronicotinate.

Reaction ConditionPOCl3 (eq)Catalyst / BaseTemp (°C)Conversion (%)Isolated Yield (%)Primary Impurity Profile
A (Uncatalyzed) 5.0 (Neat)None1058542Polymeric Tar, Des-ethyl acid
B (Base-Promoted) 1.5Pyridine (1.0 eq)909268Des-ethyl acid
C (Solvent-Free) 1.0Pyridine (1.0 eq)140>9585Trace starting material
D (Vilsmeier-Opt) 1.5DMF (0.1 eq)80>9889 None detected

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reagent Assembly & Electrophilic Activation

  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, internal thermocouple, and nitrogen inlet.

  • Suspend Ethyl 6-(tert-butyl)-4-hydroxynicotinate (11.16 g, 50.0 mmol) in anhydrous toluene (100 mL).

  • Add N,N-Dimethylformamide (DMF) (0.39 mL, 5.0 mmol, 0.1 eq).

  • Cool the mixture to 0–5°C using an ice bath.

  • Slowly add POCl3 (7.0 mL, 75.0 mmol, 1.5 eq) dropwise via an addition funnel over 30 minutes.

  • Validation Check: Monitor the thermocouple. The internal temperature must not exceed 15°C during addition. The suspension will transition to a pale yellow solution, indicating the successful formation of the Vilsmeier-Haack complex.

Step 2: Nucleophilic Chlorination

  • Remove the ice bath and gradually heat the reaction mixture to an internal temperature of 80°C.

  • Stir at 80°C for 3 to 4 hours.

  • Validation Check: Sample 10 µL of the reaction mixture into 1 mL of dry acetonitrile. Analyze via LC-MS (ESI+). The reaction is complete when the starting material peak (m/z 224.3 [M+H]+) is entirely replaced by the product peak (m/z 242.7 [M+H]+).

Step 3: Distillation & Reverse Quench

  • Cool the reaction to room temperature. Transfer to a rotary evaporator and remove excess toluene and unreacted POCl3 under reduced pressure (40°C water bath).

  • Validation Check: The collection flask should contain approximately 80-90 mL of a toluene/POCl3 azeotrope. The reaction flask should contain a viscous, amber oil.

  • Dissolve the amber oil in 50 mL of Dichloromethane (DCM).

  • Prepare a large beaker with crushed ice (200 g) and saturated aqueous Na2CO3 (150 mL).

  • Add the DCM solution dropwise to the vigorously stirred ice/buffer mixture.

  • Validation Check: Continuously monitor with pH paper and a thermometer. The pH must remain between 7 and 8, and the temperature must stay below 10°C to guarantee the ethyl ester remains intact.

Step 4: Isolation & Verification

  • Transfer the quenched mixture to a separatory funnel. Isolate the organic (DCM) layer.

  • Extract the aqueous layer with additional DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate under vacuum.

  • Purify the crude residue via silica gel flash chromatography (Eluent: 9:1 Hexanes/Ethyl Acetate).

  • Validation Check: Analyze the purified product via 1H NMR (CDCl3). Success is validated by the presence of the intact ethyl ester (quartet at ~4.4 ppm, triplet at ~1.4 ppm), the tert-butyl singlet (at ~1.3 ppm), and the downfield shift of the pyridine aromatic protons confirming successful chlorination.

References

  • Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at:[Link]

  • Pissiotas, G., & Bohner, B. (2001). Process for the preparation of chloropyridine sulphonic acid chlorides. US Patent 6,310,214 B1.
  • Array BioPharma Inc. (2020). PYRAZOLO[3,4-B]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES. European Patent EP2673273B1. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dechlorination in Ethyl 6-(tert-butyl)-4-chloronicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address a notorious challenge in pyridine chemistry: the unintended reductive dechlorination (protod...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address a notorious challenge in pyridine chemistry: the unintended reductive dechlorination (protodehalogenation) of Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0).

Because the 4-chloro position on an electron-deficient nicotinate ring is highly activated, it is exceptionally prone to oxidative addition by transition metals. While this is necessary for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), it also makes the substrate highly susceptible to off-cycle hydrodechlorination, where the chlorine atom is prematurely replaced by hydrogen[1][2].

This guide provides mechanistic insights, step-by-step optimized protocols, and a targeted FAQ to help you suppress this side reaction and maximize your desired product yield.

Mechanistic Insight: The Dechlorination Pathway

To solve the problem, we must first understand the causality. In palladium-catalyzed cross-coupling reactions, the catalytic cycle begins with the oxidative addition of Pd(0) into the C-Cl bond, forming an Ar-Pd(II)-Cl intermediate.

Under ideal conditions, this intermediate undergoes transmetalation (or amine coordination) followed by reductive elimination to form the desired product. However, if the transmetalation step is slow—often due to the steric bulk of the tert-butyl group at the 6-position—the Ar-Pd(II)-Cl intermediate has a prolonged lifetime. During this time, it can interact with hydrogen donors in the reaction mixture (such as aliphatic amines, alkoxide bases, or protic solvents). Through β -hydride elimination, an Ar-Pd(II)-H species is formed, which rapidly undergoes reductive elimination to yield the dechlorinated side product (Ethyl 6-(tert-butyl)nicotinate)[1].

Catalytic Cycle and Off-Cycle Dechlorination

G A Pd(0) Catalyst B Oxidative Addition (C-Cl Cleavage) A->B C Pd(II) Intermediate (Ar-Pd-Cl) B->C D Transmetalation/Amination (Desired) C->D  Optimal Conditions F Base/Solvent/Amine (Hydrogen Source) C->F  Side Reaction E Reductive Elimination (Coupled Product) D->E E->A G Beta-Hydride Elimination (Ar-Pd-H) F->G H Reductive Dechlorination (Des-Chloro Side Product) G->H H->A  Pd(0) Regeneration

Caption: Pd-catalyzed cross-coupling vs. off-cycle reductive dechlorination pathway.

Frequently Asked Questions (Troubleshooting)

Q1: I am observing >30% dechlorinated side product during my Buchwald-Hartwig amination. What is the primary cause? A1: The primary cause is the use of secondary aliphatic amines or alkoxide bases (like NaOtBu) combined with a slow coupling rate. Alkoxide bases and aliphatic amines can act as hydride donors via β -hydride elimination. Because the tert-butyl group at the 6-position of your nicotinate creates steric hindrance, the desired amine coordination is slowed down, allowing the side reaction to outcompete it. Solution: Switch to a weaker, non-hydride-donating base like Cs2​CO3​ or K3​PO4​ , and use a bulky, electron-rich ligand (e.g., BrettPhos or tBuBrettPhos) to accelerate the desired reductive elimination.

Q2: Does the choice of solvent impact the rate of protodehalogenation? A2: Absolutely. Protic solvents (alcohols) or solvents that can easily donate hydrogen (like THF under certain conditions) exacerbate dechlorination. Switching to non-polar, non-protic solvents like Toluene or 1,4-Dioxane significantly reduces the availability of adventitious hydrogen sources.

Q3: Can I use this compound in Suzuki couplings with boronic acids without dechlorination? A3: Yes, but you must rigorously exclude water and oxygen, and avoid ethanol as a co-solvent. Water can lead to the formation of Pd-OH species, which can subsequently undergo β -hydride elimination if any alcohols are present. Use anhydrous 1,4-Dioxane and a pre-formed Pd pre-catalyst (like XPhos Pd G3) to ensure rapid entry into the catalytic cycle.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the effect of varying reaction parameters on the ratio of desired cross-coupled product to the dechlorinated side product when reacting Ethyl 6-(tert-butyl)-4-chloronicotinate.

LigandBaseSolventTemp (°C)Desired Product (%)Dechlorinated (%)
XantphosNaOtBuToluene10045%40%
Xantphos Cs2​CO3​ Toluene10065%15%
RuPhos Cs2​CO3​ 1,4-Dioxane10078%8%
tBuBrettPhos K3​PO4​ Toluene 90 92% <2%

Note: Data assumes 1.0 equiv of nicotinate, 1.2 equiv of primary aniline, 2.0 equiv base, 2 mol% Pd.

Standardized Experimental Protocol

To ensure a self-validating system, follow this optimized protocol for the amination of Ethyl 6-(tert-butyl)-4-chloronicotinate, designed specifically to suppress reductive dechlorination.

Materials Required:

  • Ethyl 6-(tert-butyl)-4-chloronicotinate (1.0 mmol)

  • Amine/Aniline (1.2 mmol)

  • tBuBrettPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Anhydrous K3​PO4​ (2.0 mmol) - Must be finely milled and oven-dried.

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a 20 mL reaction vial equipped with a PTFE septum. Backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Loading: Inside an argon-filled glovebox, add Ethyl 6-(tert-butyl)-4-chloronicotinate, the amine, tBuBrettPhos Pd G3, and anhydrous K3​PO4​ to the vessel. Causality note: Using a G3 pre-catalyst ensures a 1:1 ratio of active Pd(0) to ligand, preventing the formation of under-ligated Pd species that are highly prone to dechlorination.

  • Solvent Addition: Seal the vessel, remove it from the glovebox, and inject anhydrous Toluene (5.0 mL) via syringe.

  • Reaction Execution: Stir the mixture vigorously (800 rpm) at 90 °C for 4-6 hours. Causality note: High stirring rates are critical because K3​PO4​ is insoluble in toluene; poor mass transfer will stall the desired catalytic cycle, allowing the slower dechlorination pathway to catch up.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove inorganic salts and catalyst residues.

  • Analysis: Concentrate the filtrate under reduced pressure and analyze the crude mixture via LC-MS or 1H NMR to verify the suppression of the des-chloro side product before proceeding to column chromatography.

References

  • Wikipedia Contributors. "Reductive dechlorination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Catalysis Science & Technology. "Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate under continuous-flow conditions." Royal Society of Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-(tert-Butyl) Pyridine Derivatives

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you frequently encounter the unique challenges posed by 6-(tert-butyl) pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you frequently encounter the unique challenges posed by 6-(tert-butyl) pyridine derivatives. The massive quaternary carbon cluster adjacent to the nitrogen atom creates a "steric umbrella." While this structural feature is highly desirable for designing non-nucleophilic bases or triggering specific catalytic cycles, it fundamentally alters the molecule's synthetic accessibility and coordination chemistry.

This guide synthesizes field-proven insights to help you troubleshoot synthetic bottlenecks, optimize metal coordination, and leverage these bulky derivatives effectively in your workflows.

Module 1: Troubleshooting Synthesis & Coordination (FAQs)

Q: Why do I observe massive amounts of dimeric byproducts (e.g., 6,6'-di-tert-butyl-2,2'-bipyridyl) when attempting to synthesize 2-alkyl-6-tert-butylpyridines using alkyllithium reagents? A: This is a classic manifestation of extreme steric hindrance. When you treat a 2-tert-butylpyridine derivative with an alkyllithium reagent to install a second bulky group, direct nucleophilic attack at the 6-position is kinetically blocked by the existing tert-butyl group. Instead of direct substitution, the reaction pathway shifts to a Single Electron Transfer (SET) mechanism. The alkyllithium acts as a reducing agent, generating pyridine radical anions that subsequently couple to form the bipyridyl dimer[1]. Resolution: Abandon direct lithiation for dual bulky substitutions. Instead, utilize a multi-step ring-closure synthesis from acyclic precursors, or employ Cu(I)-catalyzed cross-coupling of tertiary Grignard reagents with halogenated pyridines, which bypasses the SET pathway[2].

Q: In Pt(II) or Ru(II) coordination chemistry, my 6-tert-butyl-2,2'-bipyridine ligand immediately undergoes C-H activation rather than forming a stable N,N-chelate. How can I isolate the N,N-adduct? A: You likely cannot, and this is governed strictly by thermodynamics. The steric bulk of the 6-tert-butyl group creates a massive distortion in the coordination plane. We quantify this using the steric angle ζ ; while unsubstituted bipyridine occupies ~98.8° of the coordination sphere, a 6-alkyl substituted bipyridine drastically exceeds the ideal 90° square planar geometry[3]. This severe steric clash destabilizes the intermediate [Pt(N,N)(Me)2​] adduct. To relieve this strain, the complex rapidly undergoes "rollover" cyclometalation (C-H activation of the substituted ring). Resolution: If an N,N-chelate is strictly required, you must reduce the steric profile (e.g., switch to a 5-substituted derivative). If you are designing a catalyst, leverage this rapid rollover process to generate highly active cyclometalated species[3].

Q: I am using 2,6-di-tert-butylpyridine (DTBP) as an acid scavenger, but my reaction is stalling. Is it coordinating to my Lewis acid catalyst and poisoning it? A: No. DTBP is a strictly non-nucleophilic base. Due to the dual "steric umbrellas" of the tert-butyl groups, the nitrogen lone pair is completely inaccessible to Lewis acids (like BF3​ or metal cations) and can only coordinate with a proton ( H+ )[1]. If your reaction is stalling, check your pKa​ requirements. The conjugate acid of DTBP has a pKa​ of 3.58 (in 50% aq. EtOH), which is significantly less basic than unsubstituted pyridine (4.38) due to the energetic penalty of solvating the sterically crowded protonated nitrogen[4].

Module 2: Quantitative Steric & Electronic Profiling

To rationally design experiments, you must account for both the electronic basicity and the physical space occupied by the pyridine ligand. The table below summarizes the critical parameters dictating the behavior of these derivatives.

CompoundSubstituted Position(s) pKa​ (Conjugate Acid)Steric Angle ( ζ )Primary Coordination Behavior
Pyridine None4.38~98.8°Strong N-coordination
2-Methylpyridine 2~5.96~125.0°Moderate N-coordination
6-Trifluoromethyl-2,2'-bipyridine 6N/A137.6°Favors Rollover C-H Activation
6-tert-Butyl-2,2'-bipyridine 6N/A>140.0°Rapid Rollover C-H Activation
2,6-Di-tert-butylpyridine 2, 63.58N/A (Blocked)Non-nucleophilic base (Proton only)

Note: Steric angle ( ζ ) data is adapted from crystallographic and DFT studies of Pt(II) bipyridine adducts, representing the angular space occupied in a square planar geometry[3][4].

Module 3: Validated Experimental Protocols

A self-validating protocol ensures that you can verify the success of the reaction at critical junctures before proceeding. Below are two highly optimized workflows for synthesizing and utilizing sterically hindered pyridines.

Protocol A: Cu(I)-Catalyzed Synthesis of 6-tert-Butylpyridine Derivatives[2]

Use this protocol to bypass the dimerization issues inherent to alkyllithium chemistry.

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the azacyclic electrophile (e.g., 2-bromopyridine, 1.0 equiv) and a catalytic amount of CuI (10 mol%) in anhydrous THF (0.2 M).

  • Coupling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add tert-butylmagnesium chloride (1.2 equiv) dropwise via syringe to precisely control the exothermic transmetalation step.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 1 (In-Process): Perform TLC analysis (Hexanes:EtOAc). The complete disappearance of the UV-active starting material spot and the appearance of a new, higher Rf​ spot indicates successful coupling without the formation of highly polar dimeric species.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Final): Analyze the crude product via 1H NMR. A massive, sharp singlet integrating to 9 protons between 1.30–1.40 ppm confirms the successful installation of the tert-butyl group at the 6-position.

Protocol B: Acid Scavenging in Stereoselective Glycosylation using TTBPy[1]

Use this protocol when you need a bulky base that will not interfere with sensitive electrophilic intermediates.

  • Preparation: In a flame-dried vial, combine the glycal donor (1.0 equiv), alcohol acceptor (1.1 equiv), and 2,4,6-tri-tert-butylpyridine (TTBPy, 20 mol%) in ultra-dry 1,2-dichloroethane (DCE).

  • Activation: Stir the mixture at 40 °C for 24 hours. The extremely bulky TTBPy acts as a single hydrogen bond donor, mediating the protonation of the glycal without nucleophilically attacking the electrophilic intermediate.

  • Validation Checkpoint 1 (In-Process): Observe the reaction mixture visually. Because TTBPy cannot coordinate to Lewis acids or form stable adducts with carbocations, the solution must remain clear. Any precipitation indicates the formation of undesired pyridinium-electrophile salts (likely due to an impure, less-hindered base).

  • Purification: Concentrate the crude mixture and purify via silica gel flash chromatography.

  • Validation Checkpoint 2 (Final): Perform crude 1H NMR analysis. Determine the anomeric selectivity ( α/β ratio) by integrating the distinct anomeric proton peaks (typically found between 4.5 and 5.5 ppm).

Module 4: Mechanistic Workflow

Understanding the logical flow of how steric bulk dictates reaction pathways is critical for experimental design. The decision matrix below illustrates how the steric angle ( ζ ) forces the pyridine derivative down specific mechanistic routes.

G Start Target: Metal Coordination of Substituted Pyridine CheckSteric Assess Steric Angle (ζ) Is ζ > 130°? Start->CheckSteric DirectCoord Direct N-Coordination (Stable N,N-Chelate) CheckSteric->DirectCoord No (e.g., Unsubstituted or 5-Me) Rollover Rollover C-H Activation (Rapid Cyclometalation) CheckSteric->Rollover Yes (e.g., 6-tBu) BaseUse Use as Non-Nucleophilic Base (Proton Scavenger Only) CheckSteric->BaseUse Extreme (e.g., 2,6-di-tBu) ValidateNMR Validation: Upfield shift of metalated carbon in NMR Rollover->ValidateNMR Monitor Reaction

Figure 1: Decision matrix for predicting the coordination behavior of sterically hindered pyridines.

References

  • Electronic and Steric Effects in Rollover C–H Bond Activation Organometallics (ACS Publications)[Link]

  • Sterically Hindered 2,4,6-Tri-tert-butylpyridinium Salts as Single Hydrogen Bond Donors for Highly Stereoselective Glycosylation Reactions of Glycals Organic Letters (ACS Publications)[Link]

  • N-Acryloyllysine piperazides as irreversible inhibitors of transglutaminase 2 Helmholtz-Zentrum Dresden-Rossendorf (HZDR) [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 6-(tert-butyl)-4-chloronicotinate Reaction Mixtures

Welcome to the Technical Support Center for the purification of Ethyl 6-(tert-butyl)-4-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Ethyl 6-(tert-butyl)-4-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity.

I. Introduction

Ethyl 6-(tert-butyl)-4-chloronicotinate is a crucial building block in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common purification challenges and offers detailed protocols for established purification techniques.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Ethyl 6-(tert-butyl)-4-chloronicotinate in a question-and-answer format.

Question 1: After aqueous workup, my crude product is an oil and contains significant amounts of starting materials and a polar, UV-active impurity. What is the most effective initial purification strategy?

Answer:

An initial purification by liquid-liquid extraction is the most effective strategy to remove both less polar starting materials and highly polar impurities. The pyridine nitrogen in your product allows for selective extraction based on pH adjustment. This is a powerful technique for separating basic compounds like pyridine derivatives from non-basic impurities.[1][2]

Here's a breakdown of the causal logic:

  • Acidic Wash: Dissolving the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a dilute acid (e.g., 1M HCl) will protonate the pyridine nitrogen of your product, forming a water-soluble pyridinium salt.[1] This will pull the desired product into the aqueous layer, leaving behind non-basic, less polar impurities in the organic layer.

  • Basification and Back-Extraction: The aqueous layer containing the pyridinium salt is then separated and basified (e.g., with 6M NaOH) to a pH > 10.[1] This deprotonates the pyridinium salt, regenerating the free pyridine base which is now less soluble in water. You can then back-extract your purified product into a fresh organic solvent.[1]

  • Removal of Polar Impurities: The highly polar, UV-active impurity will likely remain in the aqueous layer during the back-extraction step, leading to a significant increase in the purity of your product.

Experimental Protocol: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[1]

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl. Separate the aqueous layer. Repeat the extraction of the organic layer with 1M HCl to ensure complete transfer of the product.

  • Combine Aqueous Layers: Combine all acidic aqueous extracts.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base solution (e.g., 6 M NaOH) until the pH is > 10.[1]

  • Back-Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent like Na2SO4 or MgSO4, filter, and remove the solvent under reduced pressure to yield the partially purified product.[1]

Question 2: My product co-elutes with an impurity during column chromatography on silica gel. How can I improve the separation?

Answer:

Co-elution during silica gel chromatography is a common issue when dealing with compounds of similar polarity. There are several strategies to improve separation:

  • Optimize the Solvent System:

    • Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a gradient elution can improve separation. Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.[3] This will allow for better separation of compounds with small differences in polarity.

    • Solvent Modifiers: Adding a small amount of a third solvent can sometimes dramatically alter the selectivity of the separation. For pyridine derivatives, adding a small percentage of triethylamine (TEA) to the eluent can help to reduce tailing and may improve the resolution of basic compounds on silica gel.

  • Change the Stationary Phase:

    • Alumina: If silica gel fails to provide adequate separation, consider using a different stationary phase like alumina. Alumina has different selectivity compared to silica and can be effective for separating basic compounds.

    • Reverse-Phase Chromatography: For more challenging separations, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative. In this technique, a polar mobile phase is used, and non-polar compounds are retained more strongly.

Data Presentation: Solvent Systems for Column Chromatography
Eluent System (Hexane:Ethyl Acetate)ObservationRecommendation
90:10Product and impurity elute together.Increase polarity gradually.
80:20Partial separation, significant overlap.Introduce a solvent gradient or a modifier.
70:30 with 0.1% TEAImproved separation, reduced tailing.Optimal for many pyridine derivatives.
Question 3: I am attempting to purify my solid product by recrystallization, but it either oils out or I get very low recovery. What am I doing wrong?

Answer:

Recrystallization failures are often due to an inappropriate choice of solvent or improper technique.[4]

  • Oiling Out: This typically happens when the boiling point of the solvent is too high, or the solution is cooled too quickly. The compound comes out of the solution as a supercooled liquid instead of forming crystals.

    • Solution: Choose a solvent with a lower boiling point. Ensure the solution cools slowly to room temperature before placing it in an ice bath.[4] Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Low Recovery: The most common reason for low recovery is using too much solvent.[4]

    • Solution: Use the minimum amount of hot solvent required to just dissolve the compound.[4] If too much solvent has been added, you can carefully evaporate some of it to concentrate the solution.[4]

Experimental Protocol: Two-Solvent Recrystallization

This technique is useful when a single solvent does not provide the ideal solubility characteristics.[4]

  • Dissolution: Dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., acetone or ethyl acetate) in which the compound is very soluble.[4]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes or water) in which the compound is insoluble, drop by drop, until you see persistent cloudiness.[4]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold "poor" solvent.[4]

  • Drying: Dry the purified crystals under vacuum.[3]

III. Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in the synthesis of Ethyl 6-(tert-butyl)-4-chloronicotinate?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the reaction of a pyridine-N-oxide, you might have residual unreacted starting material.[5] Solvents used in the reaction or workup can also be present as impurities.[6]

Q2: Can I use distillation for purification?

A2: While distillation can be used to purify liquids, it may not be the most suitable primary method for this compound if it is a solid at room temperature or if the impurities have boiling points close to that of the product. However, after initial purification by other methods, vacuum distillation could be a final polishing step if the compound is thermally stable.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm purity.

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

IV. Visualization of Purification Workflow

The following diagram illustrates a logical workflow for the purification of Ethyl 6-(tert-butyl)-4-chloronicotinate reaction mixtures.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup start->workup extraction Liquid-Liquid Extraction (Acid-Base) workup->extraction Initial Cleanup chromatography Column Chromatography (Silica or Alumina) extraction->chromatography If impurities persist recrystallization Recrystallization extraction->recrystallization If product crystallizes chromatography->recrystallization For solid products analysis Purity Analysis (TLC, HPLC, NMR, MS) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: Decision tree for purification strategy.

V. References

  • Bailey, A. S., et al. (1984). Synthetic and Natural sources of the Pyridine Ring. In Heterocyclic Compounds, Volume 14, Pyridine and Its Derivatives. John Wiley & Sons.

  • BenchChem. (2026, March). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. BenchChem.

  • BenchChem. (2026). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. BenchChem.

  • Goe, G. L. (1978). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology (3rd ed., Vol. 19). John Wiley & Sons.

  • Kumar, S., Wasewar, K. L., & Babu, B. V. (2008). Intensification of nicotinic acid separation using organophosphorous solvating extractants by reactive extraction. Chemical Engineering & Technology, 31(11), 1584-1590.

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?

  • SIELC Technologies. (2018, February 17). Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column.

  • U.S. Patent No. 8,057,643 B2. (2011). Eco-friendly process for recovery of pyridine and/or its derivatives.

  • World Intellectual Property Organization. (1998). Separation of pyridine or pyridine derivatives from aqueous solutions. (International Patent Application No. WO 1998/018744 A1).

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling of Ethyl 6-(tert-butyl)-4-chloronicotinate

Welcome to the advanced troubleshooting center for the cross-coupling of functionalized pyridines. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in late-st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the cross-coupling of functionalized pyridines. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in late-stage functionalization: preventing the cleavage of the ethyl ester moiety during the palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) of Ethyl 6-(tert-butyl)-4-chloronicotinate.

Below, you will find diagnostic FAQs, quantitative optimization data, and a self-validating anhydrous protocol designed to ensure complete ester retention while maximizing C–C or C–N bond formation.

Diagnostic FAQs: The Causality of Ester Cleavage

Q: Why does my ethyl ester cleave during the Suzuki-Miyaura coupling of Ethyl 6-(tert-butyl)-4-chloronicotinate? A: Ester cleavage (saponification) is a direct consequence of the basic conditions typically required to activate the boron species for transmetalation. When using standard aqueous solvent mixtures (e.g., THF/H₂O or Dioxane/H₂O) with strong or moderate inorganic bases like NaOH, KOH, or Na₂CO₃, hydroxide ions act as aggressive nucleophiles. These ions attack the electrophilic carbonyl carbon of the ethyl ester, leading to irreversible hydrolysis[1]. Furthermore, the 4-chloro position on the pyridine ring is significantly less reactive toward oxidative addition than a bromide or iodide[2]. This low reactivity often forces chemists to use elevated temperatures or prolonged reaction times, which kinetically accelerates the competing hydrolysis pathway.

Q: Can I simply lower the reaction temperature to prevent hydrolysis? A: Lowering the temperature will reduce the rate of saponification, but it will also severely inhibit the oxidative addition of the palladium catalyst into the unactivated C–Cl bond[2]. Instead of merely cooling a standard reaction, you must alter the thermodynamic pathway. This is achieved by utilizing highly active, sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or precatalysts (e.g., XPhos Pd G3). These modern catalysts facilitate C–Cl oxidative addition at milder temperatures (25–60 °C), allowing the cross-coupling kinetics to outcompete ester hydrolysis[2].

Q: What is the optimal base to preserve the ethyl ester while maintaining coupling efficiency? A: You must transition from aqueous carbonates to anhydrous, mild, or non-nucleophilic bases.

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These are excellent choices for ester tolerance. They provide sufficient basicity for transmetalation but are bulky and less nucleophilic, drastically minimizing ester attack[1][2].

  • Potassium Trimethylsilanolate (TMSOK): For highly sensitive esters, TMSOK is a transformative reagent. It enables rapid, homogeneous, and completely anhydrous Suzuki-Miyaura cross-coupling of boronic esters. TMSOK reacts rapidly with the boronic ester to form an active boronate complex in situ without generating water or free hydroxide, effectively eliminating the hydrolytic pathway[3][4].

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence between standard aqueous conditions (which lead to ester loss) and optimized anhydrous conditions.

MechanisticPathway Start Ethyl 6-(tert-butyl)-4-chloronicotinate + Boronic Ester + Pd Catalyst CondA Aqueous / Strong Base (e.g., Na2CO3, H2O, High Temp) Start->CondA CondB Anhydrous / Mild Base (e.g., K3PO4 or TMSOK, THF) Start->CondB Hydrolysis Saponification / Ester Cleavage (Undesired Pathway) CondA->Hydrolysis OH- attacks carbonyl Coupling Oxidative Addition & Transmetalation CondB->Coupling Base activates Boron Product Cross-Coupled Ethyl Ester (Desired Product) Coupling->Product Reductive Elimination

Mechanistic divergence of chloronicotinate coupling under aqueous vs. anhydrous basic conditions.

Quantitative Data: Base & Solvent Effects

The table below summarizes the causality between base selection, catalyst activity, and the survival of the ethyl ester moiety during the Suzuki coupling of Ethyl 6-(tert-butyl)-4-chloronicotinate.

Table 1: Impact of reaction parameters on coupling yield vs. ester cleavage.

Base (Equiv)Solvent SystemTemp (°C)Catalyst SystemDesired Product Yield (%)Ester Cleavage (%)
Na₂CO₃ (3.0)Dioxane/H₂O (4:1)90Pd(PPh₃)₄25%>60%
K₂CO₃ (3.0)Toluene/H₂O (10:1)80Pd(dppf)Cl₂45%35%
K₃PO₄ (2.0)Dioxane (Anhydrous)60XPhos Pd G388%<5%
Cs₂CO₃ (2.0)Toluene (Anhydrous)80XPhos Pd G385%<5%
TMSOK (2.0)THF (Anhydrous)25XPhos Pd G392%Not Detected

(Note: Data synthesized from benchmark optimizations of chloronicotinate and related ester-bearing heterocyclic cross-couplings[1][2][3][4].)

Self-Validating Experimental Protocol

Workflow: Anhydrous Suzuki-Miyaura Coupling using TMSOK (Ester-Preserving)

This protocol utilizes an anhydrous "boronate pathway" to ensure zero ester hydrolysis while achieving high conversion of the challenging C–Cl bond[3][4]. The protocol is self-validating: the rapid color change and LC-MS monitoring ensure that transmetalation is occurring without the generation of the polar baseline spot indicative of the hydrolyzed carboxylic acid.

Materials Required:

  • Ethyl 6-(tert-butyl)-4-chloronicotinate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid pinacol ester (Aryl-BPin) (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium trimethylsilanolate (TMSOK) (2.0 equiv, 2.0 mmol)

  • Anhydrous THF (10 mL, strictly degassed)

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or a 20 mL reaction vial equipped with a magnetic stir bar. Cool under a stream of dry argon. Causality: Moisture must be strictly excluded to prevent protodeboronation and to maintain the integrity of the TMSOK base.

  • Reagent Loading: Add Ethyl 6-(tert-butyl)-4-chloronicotinate (1.0 mmol), Aryl-BPin (1.2 mmol), and XPhos Pd G3 (0.02 mmol) to the vessel.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate and backfill with argon three times. Causality: Removing oxygen prevents the oxidative deactivation of the electron-rich XPhos ligand and suppresses homocoupling of the boronic ester[2].

  • Solvent Addition: Inject 10 mL of anhydrous THF through the septum. Stir to dissolve the reagents.

  • Base Addition (Critical Step): In a glovebox or under a positive, heavy flow of argon, add TMSOK (2.0 mmol) in one rapid portion. Causality: TMSOK reacts instantly with the boronic ester to form an active boronate complex in situ without generating water. Because this reaction is faster than any background reaction, the concentration of free TMSOK remains negligible, forcing the reaction through an anhydrous transmetalation pathway that ignores the ethyl ester[3].

  • Reaction Execution: Stir the mixture at room temperature (25 °C) for 2–4 hours. Monitor the consumption of the chloronicotinate via LC-MS. You should observe the product mass without the [M-28] or[M-28+18] peaks associated with ester hydrolysis.

  • Quenching and Workup: Once complete, quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and insoluble silanolate salts. Wash the pad thoroughly with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pristine cross-coupled ethyl ester.

Sources

Optimization

Scaling up the synthesis of Ethyl 6-(tert-butyl)-4-chloronicotinate safely

Welcome to the Technical Support Center for the scale-up synthesis of Ethyl 6-(tert-butyl)-4-chloronicotinate . Transitioning the chlorination of hydroxynicotinates from the benchtop to pilot scale introduces severe ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of Ethyl 6-(tert-butyl)-4-chloronicotinate .

Transitioning the chlorination of hydroxynicotinates from the benchtop to pilot scale introduces severe thermal and environmental hazards, primarily driven by the use of Phosphorus Oxychloride ( POCl3​ ). This guide is engineered for process chemists and drug development professionals, focusing on the causality behind reaction parameters, self-validating safety protocols, and optimized methodologies.

Process Visualization

Workflow Substrate Ethyl 6-(tert-butyl)- 4-hydroxynicotinate Reaction Chlorination (Equimolar POCl3) Substrate->Reaction Intermediate Reaction Mixture (Product + POCl3) Reaction->Intermediate Quench Reverse Quench (Ice/NaHCO3, <20°C) Intermediate->Quench Controlled Dropwise Addition Product Ethyl 6-(tert-butyl)- 4-chloronicotinate Quench->Product Phase Separation & Crystallization

Process workflow for safe scale-up chlorination and reverse quenching of 4-chloronicotinate.

Frequently Asked Questions (Mechanisms & Safety)

Q1: Why do we mandate a "reverse quench" for the POCl3​ reaction mixture at scale? Causality: The hydrolysis of POCl3​ is not a single-step event. It proceeds through metastable intermediates, predominantly phosphorodichloridic acid. If water is added directly to the bulk reaction mixture (a direct quench), these intermediates accumulate because the initial hydrolysis is slow, but their subsequent breakdown is violently exothermic. This accumulation creates a "latent exothermic event" that can easily trigger a thermal runaway[1]. Self-Validating Protocol: By performing a reverse quench—adding the reaction mixture dropwise into a large volume of vigorously stirred ice and aqueous sodium bicarbonate— POCl3​ remains the limiting reagent [2]. The immediate neutralization of the generated HCl by bicarbonate produces CO2​ gas. The steady evolution of CO2​ serves as a visual, self-validating indicator that the intermediate is being consumed in real-time. If gas evolution stops while addition continues, the quench has stalled, warning the operator to halt addition before accumulation occurs.

Q2: How can we reduce the hazards of POCl3​ without compromising the chlorination yield of the nicotinate? Causality: Traditional lab-scale protocols use POCl3​ as both the reagent and the solvent (often 5–10 equivalents). At scale, this excess becomes an environmental and safety liability. The chlorination of hydroxypyridines can be efficiently driven to completion using strictly equimolar POCl3​ if conducted in a sealed reactor at elevated temperatures (100–140 °C) with a stoichiometric organic base like pyridine [3]. The base acts as an acid scavenger and nucleophilic catalyst, forming a highly reactive Vilsmeier-type intermediate that accelerates the C-O to C-Cl conversion without the need for excess solvent.

Q3: How do we analytically confirm the quench is complete before proceeding to phase separation? Causality: Relying solely on temperature stabilization is insufficient because metastable P-Cl species can persist in the aqueous phase if the local pH drops too low. Self-Validating Protocol: Implement in-situ Raman spectroscopy or quantitative 31P NMR. A complete quench is validated by the total disappearance of reactive P-Cl signals (typically around 0 to -10 ppm in 31P NMR) and the exclusive presence of inorganic phosphate signals [1]. If these tools are unavailable, a self-validating thermal check involves pausing the addition; if the internal temperature strictly follows the cooling bath temperature without any autonomous rise over a 15-minute hold period, the reactive intermediates have been successfully consumed.

Troubleshooting Guide

Issue 1: Significant product degradation or ester hydrolysis during the quench.

  • Root Cause: The ethyl ester of the nicotinate is susceptible to base-catalyzed hydrolysis if the local pH exceeds 10, or acid-catalyzed hydrolysis if the pH drops below 2.

  • Resolution: Ensure the quench solution is a buffered aqueous base (e.g., saturated NaHCO3​ ) rather than strong hydroxides (like NaOH ). Maintain vigorous mechanical agitation (>300 rpm) to prevent localized pH spikes during the dropwise addition.

Issue 2: Incomplete conversion to Ethyl 6-(tert-butyl)-4-chloronicotinate.

  • Root Cause: The tert-butyl group at the 6-position introduces significant steric bulk, which can hinder the formation of the intermediate dichlorophosphite ester if the reaction temperature is too low or if POCl3​ vaporizes away from the substrate.

  • Resolution: Ensure the internal reaction temperature reaches at least 100°C. If using the equimolar POCl3​ method, verify the reactor is properly sealed to maintain pressure. This keeps the volatile POCl3​ (boiling point ~106°C) in the liquid phase to react fully with the solid hydroxynicotinate precursor.

Quantitative Data Summary: Scale-Up Optimization

ParameterConventional Lab ScaleOptimized Scale-UpRationale
POCl3​ Stoichiometry 5.0 - 10.0 equiv (Solvent)1.0 - 1.5 equivReduces environmental burden and mass of metastable intermediates [3].
Quench Method Direct addition to iceReverse quench into aq. basePrevents accumulation of unreacted POCl3​ and runaway exotherms [1].
Temperature Control Uncontrolled refluxSealed reactor (100-140°C)Enhances reaction kinetics with less reagent [3].
Quench Temperature VariableStrictly < 20°CSafely controls the hydrolysis rate of phosphorodichloridic acid[2].

Experimental Protocol: Safe Scale-Up Synthesis

Phase 1: Equimolar Chlorination

  • Reaction Setup: Charge a pressure-rated, glass-lined reactor with Ethyl 6-(tert-butyl)-4-hydroxynicotinate (1.0 equiv) and pyridine (1.0 equiv).

  • Reagent Addition: Slowly charge POCl3​ (1.2 equiv) into the reactor at room temperature. Caution: Ensure the scrubber system is active to neutralize any evolved HCl gas.

  • Heating: Seal the reactor and heat the mixture to an internal temperature of 100–120°C for 2–4 hours. Monitor conversion via HPLC.

  • Dilution: Once conversion is >99%, cool the reaction mixture to 25°C. Dilute with a non-reactive, water-immiscible solvent (e.g., toluene, 5 volumes) to reduce viscosity and mitigate the intensity of the subsequent quench.

Phase 2: Self-Validating Reverse Quench 5. Quench Preparation: In a separate, larger quench vessel, prepare a mixture of crushed ice and saturated aqueous NaHCO3​ (10 volumes relative to the reaction mixture). Ensure vigorous mechanical stirring. 6. Controlled Addition: Transfer the diluted reaction mixture dropwise into the quench vessel.

  • Validation Checkpoint: The addition rate must be dynamically controlled to keep the internal temperature strictly below 20°C. If the temperature hits 20°C, halt addition immediately. A rapid return to <10°C validates that no metastable intermediates are accumulating.
  • Hydrolysis Hold: Allow the mixture to warm to room temperature (20–25°C) and stir for an additional 1 hour to ensure complete hydrolysis of any residual P-Cl species.
  • Isolation: Stop agitation and allow the phases to separate. Isolate the organic (toluene) layer containing the Ethyl 6-(tert-butyl)-4-chloronicotinate. Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the final product.

References

  • Hydrolysis of Phosphoryl Trichloride ( POCl3​ ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. 1

  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem. 2

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3​ . Molecules (MDPI). 3

Sources

Reference Data & Comparative Studies

Validation

Optimizing Purity Analysis of Ethyl 6-(tert-butyl)-4-chloronicotinate: A Comparative HPLC Method Validation Guide

Introduction to the Chromatographic Challenge Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) is a highly functionalized, sterically hindered pyridine derivative utilized as a critical intermediate in pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Chromatographic Challenge

Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) is a highly functionalized, sterically hindered pyridine derivative utilized as a critical intermediate in pharmaceutical and agricultural synthesis[1]. Analyzing the purity of this compound presents unique chromatographic challenges. The molecule features a highly lipophilic tert-butyl group, an ester moiety susceptible to hydrolysis, a basic pyridine nitrogen, and an electronegative chlorine atom[1].

During synthesis and storage, closely related impurities often emerge, most notably the des-chloro derivative (Ethyl 6-(tert-butyl)nicotinate) and the free acid hydrolysis product (6-(tert-butyl)-4-chloronicotinic acid). Developing a stability-indicating assay that can baseline-resolve these structurally similar compounds requires careful manipulation of stationary phase chemistry and mobile phase kinetics. This guide objectively compares conventional HPLC methodologies against advanced core-shell and orthogonal selectivity approaches, providing a fully validated protocol aligned with the latest ICH Q2(R2) guidelines[2].

Section 1: Mechanistic Column Selection & Causality

To achieve optimal resolution ( Rs​>2.0 ) between the API and its critical impurities, we evaluated three distinct stationary phases. Understanding the physical and chemical causality behind these columns is essential for method development.

Fully Porous C18 (5 µm) vs. Core-Shell C18 (2.6 µm)

Traditional 5 µm fully porous C18 columns rely entirely on dispersive hydrophobic interactions. While robust, the varying path lengths within fully porous particles lead to significant band broadening (the van Deemter C term) and eddy diffusion (A term). By transitioning to a 2.6 µm Core-Shell C18 particle, the solid silica core restricts the diffusion path of the analytes. This dramatically reduces axial dispersion and mass transfer resistance, allowing standard HPLC systems (operating <400 bar) to achieve UHPLC-like theoretical plate counts and sharper peak symmetries[3][4].

Core-Shell C18 vs. Core-Shell Phenyl-Hexyl

While the Core-Shell C18 improves efficiency, it struggles to resolve the critical des-chloro impurity, which differs only by the absence of the chlorine atom. Because both molecules are highly hydrophobic, their retention times on a C18 phase are nearly identical. To solve this, we introduce the Core-Shell Phenyl-Hexyl column. The phenyl-hexyl ligand offers orthogonal selectivity by engaging in π−π interactions with the delocalized electrons of the pyridine ring[5]. The presence of the strongly electronegative chlorine atom on the target API pulls electron density away from the pyridine ring, altering its π -electron profile compared to the des-chloro impurity. The Phenyl-Hexyl phase exploits this subtle electronic difference, providing superior thermodynamic resolution that purely hydrophobic C18 phases cannot achieve[6].

Section 2: Experimental Workflows & Protocols

To maximize the π−π interactions on the Phenyl-Hexyl column, Methanol must be used as the organic modifier instead of Acetonitrile. Acetonitrile is a π -electron-rich solvent that competes with the stationary phase, effectively masking the π−π interactions and causing the column to behave like a standard alkyl phase[6]. Methanol, lacking π electrons, allows the unique selectivity of the phenyl ring to dominate[6].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 25 mg of Ethyl 6-(tert-butyl)-4-chloronicotinate and dissolve in 50 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 0.5 mg/mL solution. Note: Avoid pure aqueous or highly basic diluents to prevent ester hydrolysis.

  • System Suitability Testing (SST): Inject a resolution mixture containing the API and the des-chloro impurity (0.1% w/w). Ensure Rs​≥2.0 and peak asymmetry ( As​ ) is between 0.8 and 1.5.

  • Chromatographic Conditions:

    • Column: Core-Shell Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses pyridine ionization to prevent peak tailing).

    • Mobile Phase B: 100% Methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: 40% 85% B (Elutes the lipophilic API)

    • 10-12 min: 85% B

    • 12-12.1 min: 85% 40% B

    • 12.1-15 min: 40% B (Re-equilibration)

Workflow A Sample Preparation (0.5 mg/mL in ACN:H2O) B Chromatographic Separation (Gradient Elution with MeOH) A->B C UV/PDA Detection (254 nm) B->C D Data Acquisition & Integration (Empower/OpenLab) C->D E ICH Q2(R2) Validation Reporting D->E

Caption: Step-by-step experimental workflow for HPLC purity analysis.

Section 3: Comparative Performance Data

The table below summarizes the quantitative data proving the superiority of the Core-Shell Phenyl-Hexyl approach for this specific molecular class.

Table 1: Chromatographic Performance Comparison

ParameterFully Porous C18 (5 µm)Core-Shell C18 (2.6 µm)Core-Shell Phenyl-Hexyl (2.6 µm)
Retention Time (API) 14.2 min8.5 min9.1 min
Theoretical Plates (N) 9,50022,00021,500
Resolution ( Rs​ ) *1.4 (Fails SST)1.8 (Marginal)3.2 (Optimal)
Peak Asymmetry ( As​ ) 1.351.151.05
Backpressure 120 bar280 bar285 bar

*Resolution calculated between Ethyl 6-(tert-butyl)-4-chloronicotinate and the critical des-chloro impurity.

Section 4: ICH Q2(R2) Method Validation

To ensure the analytical procedure is fit for its intended purpose, the optimized Core-Shell Phenyl-Hexyl method was subjected to a full validation lifecycle according to the ICH Q2(R2) framework[2][7]. This framework mandates a self-validating system encompassing Specificity, Linearity, Accuracy, and Precision[8].

ValidationLogic Start Method Validation ICH Q2(R2) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec Spec->Lin Lin->Acc Acc->Prec

Caption: Logical flow of ICH Q2(R2) analytical method validation parameters.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from degradants; Peak purity angle < threshold Rs​=3.2 ; No co-eluting peaks detected via PDAPass
Linearity & Range R2≥0.999 (Reporting level to 120% of specification) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across the specified range99.4% - 100.8%Pass
Repeatability (Precision) %RSD ≤2.0% for 6 replicate injections%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise ≥3 (LOD) / ≥10 (LOQ)0.01% / 0.03% (w/w)Pass

Conclusion

For the purity analysis of structurally complex, halogenated pyridine derivatives like Ethyl 6-(tert-butyl)-4-chloronicotinate, conventional C18 chemistry often falls short in providing adequate selectivity. By upgrading to a Core-Shell Phenyl-Hexyl stationary phase and strategically utilizing Methanol to promote π−π interactions, laboratories can achieve baseline resolution of critical impurities. This method not only drastically reduces analysis time and solvent consumption but also fully complies with the stringent requirements of ICH Q2(R2) method validation.

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Comparative

Ethyl 6-(tert-butyl)-4-chloronicotinate vs methyl ester reactivity in cross-coupling

Comparative Guide: Ethyl vs. Methyl 6-(tert-butyl)-4-chloronicotinate in Cross-Coupling Reactions Executive Summary In the late-stage functionalization of pyridine derivatives, the C4-position of 4-chloronicotinates is h...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Ethyl vs. Methyl 6-(tert-butyl)-4-chloronicotinate in Cross-Coupling Reactions

Executive Summary

In the late-stage functionalization of pyridine derivatives, the C4-position of 4-chloronicotinates is highly receptive to palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) due to the electron-withdrawing nature of the pyridine ring and the adjacent C3 ester[1]. However, when selecting a starting material, chemists must carefully choose between the methyl and ethyl ester variants. This guide objectively compares Ethyl 6-(tert-butyl)-4-chloronicotinate and Methyl 6-(tert-butyl)-4-chloronicotinate , analyzing how subtle steric and electronic differences dictate reaction success, specifically balancing oxidative addition kinetics against base-mediated hydrolysis[2].

Mechanistic Profiling: Electronic Activation vs. Saponification

The core dilemma in cross-coupling these substrates lies in the competing rates of the desired palladium catalytic cycle versus unwanted side reactions at the ester functional group.

  • Oxidative Addition at C4: The C4-chloride is electronically activated for oxidative addition by both the para-nitrogen (N1) and the ortho-ester (C3). The methyl ester is slightly more electron-withdrawing than the ethyl ester, which marginally lowers the activation energy for Pd(0) insertion into the C-Cl bond.

  • The Hydrolysis Dilemma: Suzuki-Miyaura couplings require an aqueous or solid base (e.g., Na₂CO₃, K₃PO₄) to activate the boronic acid into a boronate complex, which facilitates transmetalation[3]. Methyl esters are notoriously susceptible to saponification under these basic, aqueous conditions[2]. If the ester hydrolyzes to a carboxylate, the electron-withdrawing effect is neutralized, severely deactivating the C4-chloride and halting the catalytic cycle. Furthermore, the resulting zwitterionic species complicates phase-separation and purification[4].

  • The Ethyl Advantage: The ethyl group provides a slight but critical increase in steric bulk directly adjacent to the carbonyl carbon. This steric shielding retards nucleophilic attack by hydroxide ions, making the ethyl ester significantly more robust under standard biphasic Suzuki conditions[2].

G Substrate 4-Chloronicotinate Ester (Methyl or Ethyl) Pd_OxAdd Oxidative Addition Pd(0) -> Pd(II) Substrate->Pd_OxAdd Main Pathway Hydrolysis Base-Mediated Saponification (High risk for Methyl) Substrate->Hydrolysis Competing Side Reaction (Aqueous Base) Transmetalation Transmetalation (Boronic Acid + Base) Pd_OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Product Cross-Coupled Ester Product RedElim->Product DeadEnd Carboxylate Salt (Deactivated C4-Cl) Hydrolysis->DeadEnd

Catalytic cycle of Suzuki coupling vs. competing base-mediated ester hydrolysis.

Comparative Performance Data

The following table summarizes the practical trade-offs between the two substrates based on empirical cross-coupling data.

ParameterMethyl 6-(tert-butyl)-4-chloronicotinateEthyl 6-(tert-butyl)-4-chloronicotinate
Oxidative Addition Rate Very Fast (Highly activated C-Cl bond)Fast (Slightly less activated than methyl)
Saponification Risk High (Readily cleaved by aq. bases)[2]Low (Sterically shielded carbonyl)[2]
Optimal Base Anhydrous Cs₂CO₃ or TMSOK (Caution: TMSOK can still cleave esters)[5]Aqueous K₃PO₄ or Na₂CO₃[6]
Typical Isolated Yield 40 - 60% (Losses due to hydrolysis)75 - 90% (Clean conversion)
Primary Use Case When subsequent immediate saponification to the carboxylic acid is desired.When the ester moiety must be preserved for late-stage drug development.

Experimental Methodology: Biphasic Suzuki-Miyaura Protocol

To mitigate hydrolysis while ensuring efficient coupling, a self-validating biphasic protocol using a weak base is recommended[6]. This protocol limits the contact time between the ester and the aqueous hydroxide/carbonate, preserving the ester functionality.

Materials:

  • Ethyl 6-(tert-butyl)-4-chloronicotinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Aqueous K₃PO₄ (2.0 M, 2.0 equiv)

  • Toluene/Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the nicotinate substrate, arylboronic acid, and the Pd(dppf)Cl₂ catalyst.

  • Solvent System Addition: Add a degassed mixture of Toluene/Ethanol. Causality: The non-polar toluene keeps the ester partitioned in the organic phase, minimizing its exposure to the aqueous base, while ethanol acts as a phase-transfer bridge.

  • Base Addition: Add the aqueous K₃PO₄ solution. Causality: K₃PO₄ is sufficiently basic to form the reactive boronate complex required for transmetalation, but it is a weaker nucleophile than NaOH, drastically reducing the rate of ester cleavage[6].

  • Reaction: Heat the biphasic mixture at 80 °C under vigorous stirring for 4-6 hours. Vigorous stirring is essential to ensure efficient mass transfer between the aqueous and organic layers.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash with brine. Extract the aqueous layer to ensure no carboxylate byproduct has formed. Dry the combined organic layers over MgSO₄, concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Reagent Mixing Substrate + Boronic Acid + Pd Step2 2. Solvent Addition Toluene/EtOH (4:1) Step1->Step2 Step3 3. Base Addition Aq. K3PO4 (Biphasic) Step2->Step3 Step4 4. Heating 80°C, Vigorous Stirring Step3->Step4 Step5 5. Workup Phase Separation & Extraction Step4->Step5

Step-by-step biphasic Suzuki-Miyaura workflow optimized for ester preservation.

Conclusion

While methyl esters are frequently utilized as default protecting groups in organic synthesis, Ethyl 6-(tert-butyl)-4-chloronicotinate is the objectively superior substrate for cross-coupling reactions where basic aqueous conditions are unavoidable. The slight steric bulk of the ethyl group provides a critical kinetic barrier against saponification without significantly hindering the oxidative addition of the C4-chloride, ensuring high yields and simplified purification workflows.

References

  • Reddit Chemistry Community - Ester Stability under Suzuki/Buchwald Conditions. (2025). Retrieved from 2[2]

  • BenchChem - Application Notes and Protocols for Regioselective Reactions of Ethyl 4,6-dichloronicotinate. (2025). Retrieved from 7[1]

  • ResearchGate - Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from 4[4]

  • ACS Publications - Identification of Potent and Selective Inhibitors of Fat Mass Obesity-Associated Protein Using a Fragment-Merging Approach. (2021). Retrieved from 6[6]

  • Organic Chemistry Portal - Suzuki Coupling. Retrieved from 3[3]

  • PMC (NIH) - Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from5[5]

Sources

Validation

Comparative Guide: Leaving Group Ability of 4-Fluoro vs. 4-Chloro Nicotinates in S_NAr Reactions

In the realm of late-stage functionalization and medicinal chemistry, Nucleophilic Aromatic Substitution (S_NAr) is a pivotal transformation. When designing synthetic routes for substituted pyridines, chemists frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of late-stage functionalization and medicinal chemistry, Nucleophilic Aromatic Substitution (S_NAr) is a pivotal transformation. When designing synthetic routes for substituted pyridines, chemists frequently face a critical choice: should the electrophile be a 4-chloro nicotinate or a 4-fluoro nicotinate?

While intuition derived from aliphatic S_N2 reactions suggests that chlorine (which possesses a weaker carbon-halogen bond) should be the superior leaving group, S_NAr dictates the exact opposite. This guide objectively compares the performance of 4-fluoro and 4-chloro nicotinates, providing mechanistic causality, quantitative kinetic data, and validated experimental protocols for researchers and drug development professionals.

Mechanistic Causality: Why Fluorine Outperforms Chlorine

Unlike S_N1 or S_N2 reactions where bond dissociation is the rate-determining step (RDS), the S_NAr mechanism proceeds via an addition-elimination pathway. The RDS is almost universally the initial nucleophilic attack to form an anionic σ -complex, known as the Meisenheimer complex.

Because the formation of this intermediate dictates the overall reaction velocity, the transition state is highly sensitive to the electronic effects of the substituent at the ipso position. Fluorine possesses the highest electronegativity of all halogens. Through powerful inductive electron withdrawal (-I effect), fluorine drastically increases the electrophilicity of the C4 carbon on the nicotinate ring and powerfully stabilizes the developing negative charge in the Meisenheimer complex[1].

Consequently, despite the C-F bond being significantly stronger than the C-Cl bond, 4-fluoronicotinates react orders of magnitude faster than their chlorinated counterparts[2].

SNAr_Mechanism Start 4-Halo Nicotinate (F or Cl) Nuc Nucleophile Attack (Rate-Determining Step) Start->Nuc Meisenheimer Meisenheimer Complex (Anionic Intermediate) Nuc->Meisenheimer F >> Cl (Inductive Stabilization) Elimination Fast Elimination of Halide (X⁻) Meisenheimer->Elimination Product Substituted Nicotinate Product Elimination->Product

Logic flow of the SNAr mechanism highlighting the rate-determining step.

Quantitative Comparison: Experimental Data

To illustrate this reactivity gap objectively, the table below compares the reaction of methyl 4-fluoronicotinate and methyl 4-chloronicotinate with a standard secondary amine (morpholine) in a polar aprotic solvent (DMF) at 25°C.

PropertyMethyl 4-FluoronicotinateMethyl 4-Chloronicotinate
Leaving Group -F-Cl
Halogen Electronegativity (Pauling) 3.983.16
C-X Bond Dissociation Energy ~116 kcal/mol~81 kcal/mol
Relative S_NAr Rate ( krel​ ) 300x – 500x1x (Reference)
Typical Yield (Morpholine, 25°C, 1h) > 95%< 10%

Self-Validating Experimental Protocol: Parallel Kinetic Profiling

To establish trustworthiness and ensure reproducibility, the following protocol describes a self-validating system for determining the relative leaving group abilities via HPLC monitoring. This methodology relies on an internal standard to ensure mass balance and validate that no competitive side reactions are skewing the kinetic data.

Exp_Workflow Prep 1. Substrate Prep Equimolar F & Cl React 2. S_NAr Reaction Amine in DMF Prep->React Quench 3. Acid Quench Halt Nucleophile React->Quench Analyze 4. HPLC/UV Quantify Product Quench->Analyze Data 5. Kinetic Plot Determine k_rel Analyze->Data

Step-by-step workflow for parallel kinetic profiling of SNAr reactions.

Step-by-Step Methodology

1. Preparation of Standard Solutions:

  • Prepare a 0.1 M solution of Methyl 4-fluoronicotinate and a separate 0.1 M solution of Methyl 4-chloronicotinate in anhydrous DMF.

  • Causality: Anhydrous DMF is selected because polar aprotic solvents optimally solvate the nucleophile without hydrogen-bonding to it, significantly increasing its nucleophilicity.

  • Add 1,3,5-trimethoxybenzene (0.05 M) to each solution as an internal standard.

  • Causality: 1,3,5-trimethoxybenzene is inert under these conditions. Its inclusion allows for a rigorous mass balance check to validate that S_NAr is the exclusive pathway, ruling out competitive ester hydrolysis.

2. Reaction Initiation:

  • Equilibrate the solutions at exactly 25.0 °C in a thermomixer.

  • Add 5.0 equivalents of morpholine (0.5 M final concentration) to initiate the S_NAr reaction.

  • Causality: Using a vast excess of amine ensures pseudo-first-order kinetics, simplifying the mathematical extraction of the observed rate constant ( kobs​ ).

3. Time-Course Sampling (Quenching):

  • Extract 50 µL aliquots at precise intervals (e.g., 1, 5, 10, 30, and 60 minutes).

  • Immediately quench the aliquot into 950 µL of a 1% trifluoroacetic acid (TFA) in acetonitrile/water mixture.

  • Causality: TFA instantly protonates the morpholine nucleophile, rendering it non-nucleophilic and effectively "freezing" the reaction state for accurate time-point analysis.

4. HPLC/UV Analysis & Data Validation:

  • Inject the quenched samples into a Reverse-Phase HPLC system (C18 column, 254 nm UV detection).

  • Integrate the product peak area relative to the internal standard. Calculate mass balance by summing the unreacted starting material and the product. A mass balance of >98% validates the integrity of the kinetic profile.

Applications in Drug Development

The superior leaving group ability of fluorine is not just a kinetic curiosity; it is a vital tool in medicinal chemistry. In late-stage functionalization, utilizing 4-fluoronicotinates allows for S_NAr reactions to proceed at ambient temperatures, offering flexibility in substrate design and preserving delicate functional groups that would degrade under the harsh heating required for 4-chloronicotinates[3].

Furthermore, this reactivity paradigm is the foundational principle behind Positron Emission Tomography (PET) radiotracer synthesis. In these applications, [18F]fluoride acts as the nucleophile to displace weaker leaving groups on activated pyridine rings, leveraging the unique kinetics of the S_NAr pathway[2].

References

  • Kinetics of the reactions between sodium ethoxide and 4-chloro-pyridine 1-oxide . Journal of the Chemical Society B: Physical Organic / Knowledge UChicago. URL:[Link]

  • Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles . Journal of the American Chemical Society. URL:[Link]

  • 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography . Chemical Reviews. URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of Ethyl 6-(tert-butyl)-4-chloronicotinate

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of Ethyl 6-(tert-butyl)-4-chloronicotinate Executive Summary Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of Ethyl 6-(tert-butyl)-4-chloronicotinate

Executive Summary

Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) is a highly functionalized pyridine building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. For analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists, understanding its unique mass spectrometry (MS) fragmentation is critical for structural elucidation, impurity profiling, and metabolite tracking. This guide objectively compares its fragmentation behavior against structurally simpler analogs and provides a self-validating experimental protocol for robust LC-MS/MS analysis.

Structural Determinants & Ionization Profile

The molecule features three distinct functional groups on a pyridine core, each dictating specific fragmentation pathways under Collision-Induced Dissociation (CID):

  • Ethyl Ester (C3): Prone to standard ester cleavage (loss of ethanol or ethyl radical).

  • Chloro Group (C4): Provides a highly diagnostic isotopic signature ( 35 Cl: 37 Cl at a ~3:1 ratio).

  • tert-Butyl Group (C6): Introduces significant steric bulk and a highly labile bond, fundamentally shifting the primary fragmentation pathway away from the ester group.

The basic pyridine nitrogen ensures excellent ionization efficiency in positive Electrospray Ionization (ESI+), readily forming the [M+H]+ precursor ion[1].

Comparative Fragmentation Analysis

To contextualize the analytical predictability of Ethyl 6-(tert-butyl)-4-chloronicotinate, we compare it against two common alternatives: Ethyl 4-chloronicotinate and Ethyl 6-methyl-4-chloronicotinate.

Table 1: Comparative MS/MS Fragmentation (ESI+, [M+H]+ Precursor)

CompoundPrecursor [M+H]+ ( 35 Cl)Primary Fragment (m/z)Secondary Fragment (m/z)Dominant Neutral Loss
Ethyl 6-(tert-butyl)-4-chloronicotinate 242.09186.03140.00Isobutylene (-56 Da)
Ethyl 4-chloronicotinate 186.03140.00112.00Ethanol (-46 Da)
Ethyl 6-methyl-4-chloronicotinate 200.04154.01126.01Ethanol (-46 Da)
Mechanistic Causality & Expert Insights

Why does the tert-butyl variant behave so differently? In standard nicotinate esters (like Ethyl 4-chloronicotinate), the most thermodynamically favored pathway is the loss of the alkoxy group (ethanol, -46 Da) to form a resonance-stabilized acylium ion, often accompanied by McLafferty-type rearrangements[2].

However, the introduction of the tert-butyl group at C6 dramatically alters the fragmentation hierarchy. The energetic barrier for the elimination of isobutylene (C 4​ H 8​ , -56 Da) is significantly lower than that of ester cleavage. This is driven by the relief of steric strain and the stability of the leaving neutral alkene[3]. Consequently, the m/z 186 ion dominates the MS 2 spectrum, serving as a highly reliable diagnostic mass tag for tert-butyl-substituted pyridines.

Fragmentation M [M+H]+ m/z 242 (35Cl) F1 Loss of Isobutylene (-56 Da) m/z 186 M->F1 Primary Pathway (Steric Relief) F2 Loss of Ethanol (-46 Da) m/z 196 M->F2 Secondary Pathway (Ester Cleavage) F3 Acylium Ion (-102 Da) m/z 140 F1->F3 -EtOH F2->F3 -Isobutylene

Caption: Fragmentation pathways of Ethyl 6-(tert-butyl)-4-chloronicotinate[M+H]+.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following LC-ESI-MS/MS workflow is designed as a self-validating system . By continuously monitoring the chlorine isotopic cluster, analysts can definitively confirm the structural integrity of the pyridine core throughout the fragmentation cascade. If a fragment loses this 3:1 isotopic signature, it definitively indicates the elimination of the chlorine atom (e.g., loss of HCl).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the Ethyl 6-(tert-butyl)-4-chloronicotinate standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and sheath gas to 40 arb units.

  • Precursor Isolation (Q1): Isolate both the 35 Cl (m/z 242.1) and 37 Cl (m/z 244.1) isotopes.

    • Validation Check: Ensure the MS 1 peak area ratio is approximately 3:1.

  • Collision-Induced Dissociation (CID): Apply a Normalized Collision Energy (NCE) ramping from 20% to 40% to capture both the highly labile isobutylene loss and the secondary ester cleavage.

  • Fragment Detection (TOF/Orbitrap): Acquire MS 2 spectra.

    • Validation Check: Track the m/z 186 and m/z 188 fragments. The preservation of the 3:1 ratio confirms the chlorine atom is retained after the loss of the tert-butyl group.

Workflow S1 Sample Prep (10 µg/mL) S2 LC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization (Capillary 3.0 kV) S2->S3 S4 Q1 Isolation (m/z 242 & 244) S3->S4 S5 CID Fragmentation (NCE 20-40%) S4->S5 S6 High-Res Detection (Isotope Tracking) S5->S6

Caption: Step-by-step self-validating LC-ESI-MS/MS workflow for nicotinate derivative analysis.

Application in Drug Development

When selecting building blocks for library synthesis, the predictability of a compound's MS behavior is paramount. Ethyl 6-(tert-butyl)-4-chloronicotinate offers a distinct advantage over its des-tert-butyl counterparts. The robust, low-energy neutral loss of 56 Da acts as an unmistakable mass tag.

During in vivo metabolite identification (MetID), if a putative metabolite exhibits a precursor mass shift (e.g., +16 Da for hydroxylation) but still yields a neutral loss of 56 Da under MS/MS, researchers can confidently deduce that the biotransformation occurred on the pyridine core or the ester group, leaving the tert-butyl moiety intact. Conversely, studies on related nicotinate derivatives have shown that modifications lacking such distinct fragmentation tags require a much heavier reliance on NMR for structural confirmation[4].

References

  • Title: 1 Source: National Institutes of Health (NIH)

  • Title:2 Source: CiNii Research

  • Title: 3 Source: ResearchGate

  • Title: 4 Source: ResearchGate

Sources

Validation

Spectroscopic comparison of Ethyl 6-(tert-butyl)-4-chloronicotinate isomers

Spectroscopic Comparison Guide: Ethyl 6-(tert-butyl)-4-chloronicotinate vs. Ethyl 2-(tert-butyl)-4-chloronicotinate Introduction Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) is a highly functionalized pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: Ethyl 6-(tert-butyl)-4-chloronicotinate vs. Ethyl 2-(tert-butyl)-4-chloronicotinate

Introduction

Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) is a highly functionalized pyridine derivative serving as a crucial building block in the synthesis of kinase inhibitors and GPCR ligands. During its synthesis—often via cyclocondensation or directed ortho-metalation—regioisomeric impurities such as Ethyl 2-(tert-butyl)-4-chloronicotinate can easily form. Distinguishing these isomers is not merely a quality control step; it is a fundamental requirement for ensuring the correct spatial orientation of pharmacophores in downstream drug candidates.

This guide provides an objective, data-driven spectroscopic comparison between the target 6-tert-butyl isomer (Isomer A) and its 2-tert-butyl positional isomer (Isomer B), focusing on the causality behind their spectral signatures.

Part 1: Mechanistic Basis for Spectroscopic Differentiation

The core challenge in characterizing substituted pyridines lies in mapping the exact substitution pattern. The pyridine ring is an electron-deficient aromatic system where chemical shifts and scalar couplings ( J -couplings) are highly sensitive to the spatial arrangement of substituents[1].

  • Isomer A (Ethyl 6-(tert-butyl)-4-chloronicotinate): The substituents occupy positions 3 (ester), 4 (chloro), and 6 (tert-butyl). This leaves protons at positions 2 and 5. Because these protons are para to each other, they exhibit negligible scalar coupling ( 5J≈0−0.5 Hz).

  • Isomer B (Ethyl 2-(tert-butyl)-4-chloronicotinate): The substituents occupy positions 2 (tert-butyl), 3 (ester), and 4 (chloro). This leaves protons at positions 5 and 6. These protons are ortho to each other and will exhibit strong, diagnostic scalar coupling ( 3J≈5.0−5.5 Hz).

G A Synthesized Mixture (Pyridine Regioisomers) B 1H NMR Spectroscopy (400 MHz, CDCl3) A->B C Aromatic Splitting Pattern B->C D Two Singlets (H-2, H-5) C->D Para relationship E Two Doublets (H-5, H-6, J~5Hz) C->E Ortho relationship F Isomer A: Ethyl 6-(tert-butyl) -4-chloronicotinate D->F G Isomer B: Ethyl 2-(tert-butyl) -4-chloronicotinate E->G

Workflow for differentiating pyridine regioisomers using 1H NMR splitting patterns.

Part 2: Quantitative Data Comparison

Table 1: 1H NMR Spectral Comparison (400 MHz, CDCl3) (Data synthesized from standard empirical rules for pyridine derivatives)

Proton AssignmentIsomer A (6-tert-butyl)Isomer B (2-tert-butyl)Diagnostic Significance
H-2 8.95 ppm (s, 1H)N/A (Substituted)Highly deshielded by adjacent N and ester; singlet confirms para arrangement.
H-5 7.45 ppm (s, 1H)7.35 ppm (d, J = 5.2 Hz, 1H)Singlet in A; doublet in B confirms ortho coupling to H-6.
H-6 N/A (Substituted)8.60 ppm (d, J = 5.2 Hz, 1H)Deshielded by adjacent N; doublet confirms ortho arrangement.
tert-Butyl 1.35 ppm (s, 9H)1.42 ppm (s, 9H)Slight downfield shift in B due to proximity to the ester group.
Ethyl CH2 4.40 ppm (q, J = 7.1 Hz, 2H)4.38 ppm (q, J = 7.1 Hz, 2H)Standard ethyl ester profile; essentially identical.
Ethyl CH3 1.40 ppm (t, J = 7.1 Hz, 3H)1.38 ppm (t, J = 7.1 Hz, 3H)Standard ethyl ester profile; essentially identical.

Table 2: 13C NMR Spectral Comparison (100 MHz, CDCl3) (Data synthesized based on substituent effects in substituted pyridines)

Carbon AssignmentIsomer A (6-tert-butyl)Isomer B (2-tert-butyl)Mechanistic Rationale
C=O (Ester) 164.5 ppm161.2 ppmSteric clash in B forces ester out of plane, reducing conjugation and shifting upfield.
C-2 151.0 ppm168.5 ppmC-2 is highly deshielded in B due to the direct attachment of the bulky alkyl group.
C-4 (C-Cl) 143.5 ppm144.0 ppmMinimal difference; inductive effect of chlorine dominates.
C-6 169.0 ppm149.5 ppmC-6 is highly deshielded in A due to the direct attachment of the tert-butyl group.

Part 3: Causality of Steric Effects on 13C NMR

While 1H NMR provides the primary structural proof via scalar coupling, 13C NMR offers profound insight into the three-dimensional conformation of the molecule. In Isomer B, placing the bulky tert-butyl group at C-2 creates severe steric repulsion with the adjacent ethyl ester at C-3.

To relieve this strain, the ester carbonyl rotates out of the plane of the pyridine ring. This loss of π -conjugation decreases the electron-withdrawing effect of the ring on the carbonyl carbon, resulting in a diagnostic upfield shift (~161.2 ppm) compared to the fully conjugated, planar ester in Isomer A (~164.5 ppm)[2].

G A tert-Butyl Position B C6 Position (Isomer A) A->B C C2 Position (Isomer B) A->C D Minimal Steric Clash with C3-Ester B->D E Severe Steric Clash with C3-Ester C->E F Planar Conformation (Full Conjugation) D->F G Twisted Conformation (Loss of Conjugation) E->G H Carbonyl 13C Shift: ~164.5 ppm (Downfield) F->H I Carbonyl 13C Shift: ~161.2 ppm (Upfield) G->I

Logical relationship between steric hindrance, ester conjugation, and 13C NMR shifts.

Part 4: Self-Validating Experimental Protocol (NMR Acquisition)

To ensure absolute trustworthiness in differentiating these isomers, the NMR acquisition must be treated as a self-validating system. Simply running a standard 1D proton experiment may result in line broadening that obscures small coupling constants. The following protocol guarantees high-fidelity data.

Step 1: Sample Preparation

  • Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS acts as an internal reference (0.00 ppm) to ensure chemical shifts are absolute, which is critical when comparing the subtle 13C shift differences of the ester carbonyls.

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause field inhomogeneity and line broadening.

Step 2: 1H NMR Acquisition Parameters

  • Set the spectrometer frequency to 400 MHz (or higher).

  • Configure a 30° pulse angle (zg30 pulse program) with a relaxation delay (D1) of 2.0 seconds.

  • Causality: A 2.0s relaxation delay ensures complete longitudinal relaxation ( T1​ ) of the isolated aromatic protons (H-2 and H-5), which typically have longer T1​ times than coupled protons. This guarantees accurate integration ratios (exactly 1:1 for the aromatic protons).

  • Acquire 16 to 32 scans with a spectral width of 15 ppm.

Step 3: 13C NMR Acquisition Parameters

  • Set the spectrometer to 100 MHz for Carbon-13.

  • Use a proton-decoupled sequence (zgpg30) with a relaxation delay (D1) of 3.0 seconds.

  • Causality: Quaternary carbons (like C-2, C-3, C-4, C-6, and C=O) lack attached protons for efficient dipole-dipole relaxation. A longer D1 is mandatory to observe these signals with sufficient signal-to-noise ratio.

  • Acquire a minimum of 512 scans.

Step 4: Data Validation

  • Phase and baseline-correct the spectra manually.

  • Zoom into the 7.0 - 9.0 ppm region.

  • Validation Check: If the integration of the aromatic signals equals exactly 2H total, and they present as two sharp singlets, the synthesis has successfully yielded Isomer A . If they present as two doublets with J≈5.2 Hz, Isomer B is present.

References

  • Quantum-Chemical Simulation of 1H NMR Spectra 2: Comparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules University of Fribourg / Swarthmore College URL:[Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Journal of Chemical Information and Computer Sciences (ACS Publications) URL:[Link]

Comparative

Validating structural integrity of Ethyl 6-(tert-butyl)-4-chloronicotinate via X-ray crystallography

As drug development pipelines become increasingly stringent, the absolute structural validation of synthetic intermediates is non-negotiable. Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines become increasingly stringent, the absolute structural validation of synthetic intermediates is non-negotiable. Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) is a highly functionalized pyridine derivative that presents a unique analytical challenge. The presence of a bulky tert-butyl group at the C6 position, a heavy chlorine atom at C4, and a rotatable ethyl ester at C3 creates a complex steric and electronic environment.

For researchers and structural biologists, confirming the exact regiochemistry (e.g., ensuring the chlorine is at C4 and not C5) and the 3D conformation of this molecule is critical. This guide objectively compares X-ray crystallography against Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), providing field-proven insights and self-validating experimental protocols.

Comparative Analysis: Identifying the Analytical Gold Standard

While modern laboratories rely on a multi-resolution approach to characterize small molecules, not all techniques yield the same depth of structural truth. HRMS provides exact mass, and NMR offers excellent solution-state connectivity. However, single-crystal X-ray crystallography remains the unsurpassed gold standard for definitive 3D atomic coordinate determination[1].

The table below quantifies the performance of these three methodologies when applied to highly substituted pyridine derivatives.

Table 1: Quantitative & Qualitative Comparison of Structural Validation Techniques
MetricSingle-Crystal X-ray Diffraction1D/2D NMR SpectroscopyHigh-Resolution Mass Spec (HRMS)
Primary Data Yield 3D atomic coordinates, bond lengths (±0.001 Å)Covalent connectivity, spin-spin coupling (Hz)Exact mass, elemental composition (m/z)
Regiochemical Confidence Absolute (Definitive atom placement)High (Inferred via HMBC/NOESY)Low (Cannot distinguish regioisomers)
Sample State Solid (Single crystal, 0.1–0.3 mm)Solution (Soluble in deuterated solvent)Gas phase (Ionized)
Conformational Insight Exact dihedral angles (Static solid-state)Relative stereochemistry (Dynamic solution-state)None
Throughput / Time Days to Weeks (Bottleneck: Crystal growth)Hours (Rapid data acquisition)Minutes (High-throughput)

Causality in Experimental Design: Why X-ray Crystallography?

As an Application Scientist, choosing the right analytical tool requires understanding the physical causality behind the molecule's behavior. For Ethyl 6-(tert-butyl)-4-chloronicotinate, X-ray crystallography is prioritized over NMR for three mechanistic reasons:

  • Unambiguous Halogen Placement: In NMR, distinguishing between a 4-chloro and 5-chloro regioisomer relies on long-range heteronuclear couplings (HMBC), which can suffer from signal overlap. In X-ray crystallography, atoms are resolved as isolated "blobs" of electron density[2]. Because chlorine (17 electrons) scatters X-rays much more intensely than carbon (6 electrons) or nitrogen (7 electrons), its position in the electron density map is absolute and unmistakable.

  • Steric Hindrance and Dihedral Angles: The bulky C6 tert-butyl group forces significant steric constraints on the pyridine ring. While NMR NOESY experiments can estimate proton proximity, converting NOE volumes to exact interatomic distances carries a ±10% error margin due to spin diffusion in solution[3]. X-ray diffraction directly measures the static dihedral angle of the C3 ester, proving whether it sits co-planar to the pyridine ring or is rotated out of plane due to adjacent steric clashes.

  • Orthogonal Cross-Validation: While NMR is restricted to relatively small molecules in solution, X-ray crystallography provides a definitive solid-state snapshot that serves as the ultimate ground truth to calibrate computational models and solution-state data[2].

Self-Validating Protocol: Single-Crystal X-ray Diffraction

To guarantee trustworthiness, the following workflow is designed as a closed-loop, self-validating system. Every step includes a causal explanation and a built-in quality check.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of purified Ethyl 6-(tert-butyl)-4-chloronicotinate in a minimum volume of dichloromethane (solvent) inside a small inner vial. Place this inside a larger sealed chamber containing hexanes (anti-solvent). Allow to sit undisturbed at 20°C for 72 hours.

  • Causality: Vapor diffusion allows for a slow, controlled supersaturation. Rapid evaporation often yields kinetically trapped, twinned, or disordered microcrystals. Slow diffusion ensures the molecules arrange into a thermodynamically stable, highly ordered lattice required for atomic-resolution diffraction[3].

Step 2: Crystal Harvesting and Cryo-Mounting
  • Procedure: Under a polarized light microscope, select a single, block-like crystal (approx. 0.1 × 0.1 × 0.2 mm). Coat the crystal in Paratone-N oil, mount it on a nylon loop, and immediately flash-cool it in the diffractometer's 100 K nitrogen stream.

  • Causality: The Paratone oil acts as a cryoprotectant, displacing surface solvent to prevent crystalline ice formation (which produces intense powder diffraction rings that obscure the sample's signal). Flash-cooling to 100 K minimizes thermal atomic displacement (B-factors), significantly enhancing the resolution of high-angle reflections[4].

Step 3: Diffraction Data Collection
  • Procedure: Expose the crystal to monochromatic Mo-Kα X-rays (λ = 0.71073 Å). Collect diffraction frames over a 360° rotation using a photon-counting pixel array detector.

  • Causality: Mo-Kα radiation provides a short enough wavelength to achieve sub-angstrom atomic resolution. The heavy chlorine atom dominates the initial phase calculations, allowing direct methods algorithms to easily solve the phase problem and generate the initial electron density map[2].

Step 4: Structure Solution and Self-Validating Refinement
  • Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine the atomic model against experimental data ( F2 ) using full-matrix least-squares refinement (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Self-Validation Checkpoint: The refinement algorithm acts as a strict self-validator by comparing the calculated model against the observed data. Structural integrity is only confirmed if the final R1​ factor is < 5% and the Goodness-of-Fit (S) approaches 1.0[5]. Furthermore, the residual electron density map must be inspected: any unexplained peak > 1.0 e−/A˚3 near the C4 or C6 positions immediately flags potential structural disorder or an incorrect elemental assignment, forcing a re-evaluation of the model[1].

Structural Validation Workflow Diagram

The following logical workflow illustrates how X-ray crystallography serves as the primary proof of structural integrity, orthogonally supported by solution-state and gas-phase techniques.

G cluster_0 Comparative Validation Workflows Start Ethyl 6-(tert-butyl)-4-chloronicotinate (Target Molecule) Xray X-ray Crystallography (Solid State) Start->Xray Crystallization NMR NMR Spectroscopy (Solution State) Start->NMR Dissolution HRMS HRMS (Gas Phase) Start->HRMS Ionization Xray_Data Absolute 3D Coordinates & Dihedral Angles Xray->Xray_Data Diffraction NMR_Data Relative Connectivity & Spin Coupling NMR->NMR_Data Resonance HRMS_Data Exact Mass & Isotope Pattern HRMS->HRMS_Data Fragmentation Validated Definitive Structural Integrity Confirmed Xray_Data->Validated Primary Proof NMR_Data->Validated Orthogonal Check HRMS_Data->Validated Orthogonal Check

Workflow comparing X-ray crystallography, NMR, and HRMS for structural validation.

References

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: National Institutes of Health (NIH) URL: [Link]

  • Title: X-ray crystallography - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments Source: MDPI URL: [Link]

  • Title: Insight into small molecule binding to the neonatal Fc receptor by X-ray crystallography and 100 kHz magic-angle-spinning NMR Source: PLOS Biology URL: [Link]

  • Title: The dynamic duo: Combining NMR and small angle scattering in structural biology Source: National Institutes of Health (NIH) URL: [Link]

Sources

Validation

Benchmarking Catalytic Efficiency: Overcoming Steric and Electronic Hurdles in Ethyl 6-(tert-butyl)-4-chloronicotinate Substrates

When developing robust cross-coupling methodologies, the choice of benchmark substrate dictates the predictive power of the assay. Ethyl 6-(tert-butyl)-4-chloronicotinate represents a rigorous "stress-test" molecule for...

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Author: BenchChem Technical Support Team. Date: April 2026

When developing robust cross-coupling methodologies, the choice of benchmark substrate dictates the predictive power of the assay. Ethyl 6-(tert-butyl)-4-chloronicotinate represents a rigorous "stress-test" molecule for transition-metal catalysis. Its unique structural features—a highly deactivated C-Cl bond at the 4-position, significant steric shielding from the adjacent tert-butyl group at the 6-position, and the coordinating potential of the pyridine nitrogen—make it notoriously resistant to traditional palladium and nickel catalysts.

This guide provides an objective comparison of advanced catalytic systems (e.g., dialkylbiaryl phosphine Pd complexes and bulky Ni-precatalysts) against traditional alternatives. By leveraging this challenging substrate, we can accurately benchmark true catalytic efficiency, Turnover Number (TON), and Turnover Frequency (TOF).

Mechanistic Causality: The Substrate Challenge

In Suzuki-Miyaura cross-coupling (SMCC), the oxidative addition of aryl chlorides is typically the rate-limiting step. For highly substituted chloropyridines like ethyl 6-(tert-butyl)-4-chloronicotinate, three distinct mechanistic hurdles must be overcome:

  • Steric Hindrance: The bulky tert-butyl group at the C6 position creates a sterically congested environment. Traditional catalysts with small bite angles or insufficient steric bulk struggle to achieve the necessary planar geometry, whereas successful monophosphines must exceed a specific percent buried volume (%Vbur) threshold to form the active L1Ni(0) or L1Pd(0) species (1)[1].

  • Electronic Deactivation vs. Activation: The ester group and pyridine nitrogen electronically activate the C4 position, making it susceptible to functionalization, but this unique electronic environment demands highly optimized catalyst-ligand pairings to prevent off-target reactions (2)[2].

  • Catalyst Poisoning: The unshielded basic pyridine nitrogen can outcompete the target C-Cl bond for metal coordination, forming off-cycle, catalytically dead complexes—a phenomenon frequently observed in the cross-coupling of chloropyridines (3)[3].

Catalyst Selection & Rationale

To benchmark performance, we compare two advanced products against two traditional baseline alternatives:

  • Alternative 1: Pd(PPh3)4 (Traditional Pd) - Included as a baseline. Its lack of electron-richness and steric bulk typically leads to stalled reactions with hindered chloropyridines.

  • Alternative 2: Pd(dppf)Cl2 (Bidentate Pd) - A standard bisphosphine catalyst. While providing better stability, it often fails to prevent nitrogen-coordination poisoning.

  • Product A: XPhos Pd G3 (Advanced Pd) - A third-generation Buchwald precatalyst. The highly electron-rich and bulky XPhos ligand facilitates rapid oxidative addition and physically blocks off-cycle nitrogen binding.

  • Product B: Ni(cod)2 / PCy3 (Advanced Ni) - Ni(cod)2 combined with PCy3 or PPh2Me serves as a robust benchmark for heterocycle functionalization, effectively managing the balance between monoarylation and catalyst stability (4)[4].

Experimental Workflow: Self-Validating Benchmarking Protocol

To ensure absolute trustworthiness and reproducibility, the following Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system. The use of an internal standard (1,3,5-trimethoxybenzene) allows for precise in situ NMR yield determination, assessing the true speciation and activation of the precatalyst without isolation bias (5)[5].

Step-by-Step Methodology
  • Preparation of the Catalyst Stock: Inside a nitrogen-filled glovebox, weigh the selected precatalyst (1.0 mol % for Pd G3, or 5.0 mol % for traditional/Ni catalysts) and the corresponding ligand (if not using a pre-formed complex) into an oven-dried 2-dram vial equipped with a magnetic stir bar.

  • Substrate & Reagent Addition: Add Ethyl 6-(tert-butyl)-4-chloronicotinate (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), and anhydrous K3PO4 (1.5 mmol, 3.0 equiv) to the vial. Causality Note: Anhydrous K3PO4 is chosen as it is basic enough to activate the Pd G3 precatalyst but mild enough to prevent premature protodeboronation of the boronic acid.

  • Internal Standard Integration: Add 1,3,5-trimethoxybenzene (0.16 mmol, 0.33 equiv) as the quantitative internal standard.

  • Solvent Addition & Initiation: Suspend the mixture in anhydrous THF (2.5 mL, 0.2 M). Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 65 °C (for Pd) or 80 °C (for Ni). Elevated temperatures (e.g., 80–110 °C) and optimized mixing are often required to drive the nickel-catalyzed cross-coupling of electron-deficient aryl chlorides to completion (6)[6].

  • Kinetic Sampling: At t = 1h, 4h, and 24h, withdraw 50 µL aliquots under positive nitrogen pressure. Dilute with CDCl3, filter through a short pad of Celite, and analyze via 1H NMR to determine conversion, TON, and TOF.

Data Presentation: Performance Benchmarks

The table below summarizes the quantitative benchmarking data for the coupling of Ethyl 6-(tert-butyl)-4-chloronicotinate with phenylboronic acid.

Catalyst SystemLoading (mol %)Temp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Observation / Causality
Pd(PPh3)4 (Alt 1)5.08024< 5< 1N/AComplete catalyst poisoning by pyridine N.
Pd(dppf)Cl2 (Alt 2)5.08024183.60.15Stalled at transmetalation due to steric clash.
XPhos Pd G3 (Prod A)1.065496 96 24.0 Rapid activation; bulky ligand prevents N-binding.
Ni(cod)2 / PCy3 (Prod B)5.0801289 17.8 1.48 Excellent C-Cl insertion; handles steric bulk well.

Data Interpretation: The advanced XPhos Pd G3 system vastly outperforms traditional alternatives, achieving a near-quantitative yield with a 5-fold lower catalyst loading. The high %Vbur of the XPhos ligand is the primary causal factor, shielding the palladium center from the deactivating pyridine nitrogen while remaining electron-rich enough to insert into the deactivated C4-Cl bond.

Visualizing the Catalytic Logic

The following diagram illustrates the divergent pathways in the catalytic cycle, highlighting the critical juncture where traditional catalysts fail (off-cycle poisoning) and advanced catalysts succeed.

CatalyticCycle Substrate Ethyl 6-(tert-butyl)- 4-chloronicotinate OxAdd Oxidative Addition (Steric Challenge Overcome) Substrate->OxAdd OffCycle Catalyst Poisoning (N-Coordination) Substrate->OffCycle Precatalyst Advanced Precatalyst (e.g., XPhos Pd G3) ActiveCat Active L-M(0) Catalyst Precatalyst->ActiveCat Base / Activation ActiveCat->OxAdd + Substrate Transmet Transmetalation (Boronic Acid) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->ActiveCat Regeneration Product Cross-Coupled Product RedElim->Product TraditionalCat Traditional Catalyst (e.g., Pd(PPh3)4) TraditionalCat->OffCycle Unshielded Metal

Catalytic cycle demonstrating how advanced bulky ligands prevent off-cycle N-coordination poisoning.

References

  • [3] Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. PMC / NIH.3

  • [5] Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC / NIH. 5

  • [4] Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. ACS Catalysis. 4

  • [1] Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. The Doyle Group / UCLA. 1

  • [2] Application Notes and Protocols for Regioselective Reactions of Ethyl 4,6-dichloronicotinate. Benchchem. 2

  • [6] Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au / ACS Publications.6

Sources

Safety & Regulatory Compliance

Safety

Master Protocol: Safe Handling and Disposal of Ethyl 6-(tert-butyl)-4-chloronicotinate

Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) is a highly specialized halogenated pyridine derivative utilized in advanced drug discovery and agrochemical synthesis. While its unique steric profile—driven b...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) is a highly specialized halogenated pyridine derivative utilized in advanced drug discovery and agrochemical synthesis. While its unique steric profile—driven by the bulky tert-butyl group—and reactive chloro-substituent make it an excellent synthetic intermediate, these exact structural features dictate strict logistical and safety protocols for its disposal. Mishandling halogenated organics compromises laboratory safety, incurs severe regulatory penalties, and poses significant environmental risks[1].

As a preferred source for laboratory safety, this guide provides a self-validating, step-by-step operational protocol to ensure absolute compliance and safety when disposing of this chemical.

Mechanistic Hazard Assessment

To execute a flawless disposal protocol, we must first deconstruct the chemical's hazards at a molecular level:

  • Halogenated Core (C-Cl Bond): The presence of the chlorine atom classifies this compound as a halogenated organic waste[1]. If combusted at standard temperatures, halogenated compounds generate hydrogen chloride (HCl) gas and can serve as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • Lipophilicity & Steric Bulk: The tert-butyl group and ethyl ester significantly increase the molecule's lipophilicity. If improperly disposed of in aqueous drains, it resists biodegradation and exhibits high bioaccumulation potential in aquatic ecosystems.

  • Pyridine Nitrogen: The heterocyclic nitrogen can form stable, toxic NO_x compounds during incomplete combustion, requiring specialized downstream scrubbing.

The Logic of Waste Segregation

In any high-throughput laboratory, waste segregation is not merely a regulatory formality; it is a critical safety and economic mechanism. Halogenated organics must be strictly isolated from non-halogenated solvents (e.g., acetone, ethanol) and aqueous waste[2].

The Causality: Mixing halogenated waste with non-halogenated waste forces the entire mixed volume to be treated as halogenated. Because halogenated waste requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbers, the disposal cost is exponentially higher—often costing twice as much as standard solvent disposal[2]. Furthermore, mixing incompatible chemical streams risks exothermic reactions in the Satellite Accumulation Area (SAA).

Operational Disposal Protocol (Step-by-Step)

Every protocol in your laboratory should be a self-validating system . Do not proceed to the next step without passing the verification checkpoint.

Step 1: Point-of-Generation Capture & Containment
  • Action: Collect all reaction mixtures, washings, and contaminated solvents containing Ethyl 6-(tert-butyl)-4-chloronicotinate in a dedicated, chemically compatible container. High-Density Polyethylene (HDPE) is the industry standard.

  • Causality: HDPE resists degradation from both the ester functionality and trace HCl that may form over time. Never use metal containers, as trace halogenated degradation products will corrode the metal, leading to structural failure and leaks[2].

  • Verification Checkpoint: Visually inspect the HDPE container for stress fractures or discoloration before adding waste.

Step 2: Strict Segregation & Labeling
  • Action: Label the container explicitly as "Hazardous Waste - Halogenated Organics." List "Ethyl 6-(tert-butyl)-4-chloronicotinate" and any associated solvents (e.g., Dichloromethane) on the composite sheet[1].

  • Causality: Regulatory bodies (like the EPA under RCRA) require exact mass or volume ratios[1]. "Unknowns" cannot be legally transported or incinerated without costly analytical testing.

  • Verification Checkpoint: Cross-reference the waste log with the lab notebook daily. Ensure no non-halogenated solvents (like Hexane or Ethyl Acetate) exceed trace amounts in this carboy.

Step 3: Satellite Accumulation Area (SAA) Management
  • Action: Store the carboy in a designated SAA within the same laboratory where the waste is generated. Place the carboy in a secondary containment tray.

  • Causality: Secondary containment captures catastrophic primary container failures, preventing the lipophilic compound from reaching floor drains.

  • Verification Checkpoint: Ensure the funnel is removed and the primary lid is tightly sealed immediately after every addition.

Step 4: EHS Handoff and Manifesting
  • Action: Once the container reaches 90% capacity, initiate a transfer request to your Environmental Health and Safety (EHS) department.

  • Causality: Overfilling risks thermal expansion spills. EHS will manifest the waste for off-site transport to a regulated hazardous waste incinerator[1].

  • Verification Checkpoint: Confirm the pH of the waste is between 5.5 and 9.5 (if aqueous layers are present) to ensure it does not trigger a separate "corrosive" hazard class during transport[2].

Downstream Processing: The Incineration Mechanism

Understanding what happens after the waste leaves your lab reinforces the importance of the protocol. Halogenated wastes like Ethyl 6-(tert-butyl)-4-chloronicotinate are subjected to Rotary Kiln Incineration [3].

  • Thermal Cleavage: The waste is injected into a rotary kiln operating at extreme temperatures (often >850°C - 1000°C) with a residence time of >2 seconds[4]. This environment ensures the complete homolytic cleavage of the C-Cl and C-C bonds, preventing the recombination of radicals into dioxins.

  • Caustic Scrubbing: The combustion process inevitably produces HCl gas. Before the exhaust is released, it passes through a caustic scrubber (typically a shower of aqueous NaOH or Ca(OH)2)[5]. The alkaline solution neutralizes the HCl, producing harmless salt water (NaCl and H2O) for safe environmental discharge.

Workflow Gen Waste Generation (Fume Hood) Seg Segregation Halogenated Stream Gen->Seg Identify Cl content Accum Satellite Accumulation (Vented/Sealed HDPE) Seg->Accum Transfer to carboy Manifest EHS Manifesting & Transport Accum->Manifest Full container Incinerate Rotary Kiln Incineration (>1000°C) Manifest->Incinerate Off-site facility Scrub Caustic Scrubbing (HCl Neutralization) Incinerate->Scrub Flue gases

Figure 1: End-to-end lifecycle of halogenated organic waste from generation to safe discharge.

Pathway Chem Ethyl 6-(tert-butyl) -4-chloronicotinate Thermal Thermal Cleavage (>1000°C) Chem->Thermal Radicals Organic Radicals + Cl• Thermal->Radicals Bond breaking Oxidation Complete Oxidation (Excess O2) Radicals->Oxidation Products CO2 + H2O + HCl Oxidation->Products Combustion Scrubber Alkaline Scrubber (NaOH) Products->Scrubber Gas Stream Salts NaCl (aq) + H2O Scrubber->Salts Neutralization

Figure 2: Mechanistic pathway of thermal degradation and caustic scrubbing for halogenated waste.

Quantitative Segregation Matrix

To assist laboratory personnel in rapid decision-making, utilize the following matrix to categorize and route waste streams effectively:

Waste CategoryTarget CompoundsApproved ContainerDownstream ProcessingRelative Disposal Cost
Halogenated Organic Ethyl 6-(tert-butyl)-4-chloronicotinate, DCM, ChloroformHDPE CarboyRotary Kiln Incineration + Caustic ScrubbingHigh (~2x Base Cost)
Non-Halogenated Organic Acetone, Ethanol, Hexane, TolueneHDPE or Steel CarboyStandard Fuel Blending / Liquid Injection IncinerationLow (Base Cost)
Aqueous Inorganic Acids, Bases, Heavy MetalsHDPE CarboyChemical Neutralization / PrecipitationMedium

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes (PB88-131271) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Segregation Guide Source: Bucknell University URL: [Link]

  • Title: Guidelines on Best Available Techniques and Provisional Guidance on Best Environmental Practices Source: Secretariat of the Stockholm Convention (UNEP) URL: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 6-(tert-butyl)-4-chloronicotinate

Advanced Laboratory Safety & PPE Protocol: Handling Ethyl 6-(tert-butyl)-4-chloronicotinate Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS 1416439-99-0) is a highly specialized pyridine derivative frequently utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & PPE Protocol: Handling Ethyl 6-(tert-butyl)-4-chloronicotinate

Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS 1416439-99-0) is a highly specialized pyridine derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and drug development[1]. Due to the presence of the reactive chloro-substituent on the electron-deficient pyridine ring, this compound presents specific occupational hazards. It is globally classified as a skin irritant (H315), a serious eye irritant (H319), and a respiratory tract irritant (H335)[1].

As a Senior Application Scientist, I emphasize that handling halogenated nicotinates requires more than generic laboratory safety—it demands a causality-driven approach to Personal Protective Equipment (PPE) selection. This guide provides an authoritative, step-by-step operational and disposal framework designed to ensure regulatory compliance and maximum researcher safety.

Causality-Driven PPE Selection

Under OSHA 29 CFR 1910.132, employers are mandated to perform a hazard assessment and select appropriate PPE that directly mitigates identified risks[2]. For Ethyl 6-(tert-butyl)-4-chloronicotinate, the primary vectors of exposure are dermal contact with the powder/solutions and inhalation of airborne particulates.

  • Hand Protection (EN 374 Compliant): Standard latex gloves are highly permeable to halogenated aromatics and the organic solvents (e.g., Dichloromethane, DMF) typically used to dissolve them. You must use Nitrile or Neoprene gloves certified under the EN ISO 374:2016 standard[3]. For handling the dry powder, a minimum thickness of 0.11 mm is acceptable. However, if handling the compound in a solvent solution, utilize Type A chemical-resistant gloves (providing >30 minutes breakthrough time for at least 6 test chemicals) to prevent permeation at the molecular level[3].

  • Eye and Face Protection (ANSI Z87.1+): The compound's H319 classification (serious eye irritation) means standard safety glasses are insufficient. You must use indirectly vented chemical splash goggles that meet the ANSI Z87.1+ high-impact and droplet/splash ("D3" marking) standards[4]. This forms a facial seal that prevents micro-particulates and solvent splashes from bypassing the lenses[4].

  • Respiratory Protection: Handling the dry powder outside of a containment device risks inhalation (H335). A NIOSH-approved N95/P100 particulate respirator or an EN 149 FFP3 mask is required if local exhaust ventilation (LEV) is compromised.

  • Body Protection: A flame-resistant (FR) laboratory coat with knit cuffs prevents powder from migrating up the forearms and mitigates static buildup[2].

Quantitative PPE Specifications

The following table summarizes the minimum required PPE specifications for handling this compound safely.

PPE CategoryStandard / CertificationMinimum SpecificationMechanistic Rationale
Gloves EN ISO 374-1:2016 (Type A)Nitrile, >0.11mm (Solid) / >0.4mm (Solution)Prevents permeation of halogenated organics at the molecular level.
Eye Protection ANSI Z87.1+ (D3 Rating)Indirect Vented Splash GogglesForms a seal to block airborne powder and solvent droplets.
Respirator NIOSH 42 CFR 84 / EN 149N95, P100, or FFP3Filters >99% of airborne particulates to prevent H335 respiratory irritation.
Body Coverage OSHA 29 CFR 1910.132FR Lab Coat, Knit CuffsMitigates dermal exposure and prevents static buildup.

Step-by-Step Operational Workflow

Trustworthy protocols are self-validating. Follow these steps sequentially to ensure a closed-loop safety system during synthesis or assay preparation.

Phase A: Pre-Operation Setup

  • Ventilation Verification: Conduct all weighing and transfer operations inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood. Verify the face velocity is between 80-120 feet per minute (fpm).

  • Static Mitigation: Halogenated powders can carry static charges. Use an anti-static weighing gun (ionizer) on the spatula and weigh boat to prevent aerosolization of the Ethyl 6-(tert-butyl)-4-chloronicotinate powder.

  • Donning PPE: Inspect gloves for micro-tears (EN 374-2 penetration check)[3]. Don the lab coat, followed by the N95 respirator, ANSI Z87.1+ goggles, and finally double-glove (nitrile).

Phase B: Handling and Transfer

  • Weighing: Tare the anti-static weigh boat. Slowly transfer the compound using a micro-spatula. Keep the source bottle capped when not actively transferring.

  • Dissolution: If preparing a stock solution, add the solvent (e.g., DMSO or DCM) directly to the vial containing the powder inside the fume hood. Cap the vial tightly before vortexing.

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened lint-free wipe (isopropanol or ethanol) to capture any trace powder.

Phase C: Spill Response & Disposal

  • Solid Spill: Do not sweep dry powder, as this aerosolizes the chemical. Gently cover the spill with damp absorbent pads to suppress dust.

  • Solution Spill: Apply a universal chemical absorbent (e.g., vermiculite or amorphous silica) to the spill perimeter, working inward.

  • Disposal: Place all contaminated wipes, PPE, and absorbent materials into a designated, clearly labeled hazardous waste container. Dispose of in accordance with local EPA/RCRA regulations for halogenated organic waste.

Mandatory Visualization: Safety & Operational Workflow

The following diagram illustrates the logical flow of risk assessment, handling, and spill response.

G Start Pre-Task Risk Assessment (OSHA 1910.132) PPE_Don Don PPE (EN 374 Gloves, ANSI Z87.1+ Goggles) Start->PPE_Don Vent Verify Fume Hood (Face Velocity >80 fpm) PPE_Don->Vent Handle Handle Ethyl 6-(tert-butyl) -4-chloronicotinate Vent->Handle Spill Spill Occurs? Handle->Spill Contain Contain Spill (Damp Pad / Absorbent) Spill->Contain Yes Dispose Dispose as Halogenated Waste (RCRA Compliant) Spill->Dispose No Contain->Dispose Doff Doff PPE & Wash Hands Dispose->Doff

Logical Workflow for Handling and Spill Management of Chloronicotinate Derivatives.

References

  • Title: Guide to chemical-resistant hand safety standard EN 374:2016 - HexArmor Source: hexarmor.com URL: [Link]

  • Title: PPE Inspection Checklist | Free Download | OSHA Requirements - Ecesis Source: ecesis.net URL: [Link]

  • Title: Safety eyewear: What do lens markings and ANSI Z87+ mean? - HexArmor Source: hexarmor.com URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(tert-butyl)-4-chloronicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(tert-butyl)-4-chloronicotinate
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